MDTF free acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C16H11F4NO9S |
|---|---|
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid |
InChI |
InChI=1S/C16H11F4NO9S/c17-10-12(19)15(31(25,26)27)13(20)11(18)14(10)30-16(24)6-4-28-9(29-5-6)3-21-7(22)1-2-8(21)23/h1-2,6,9H,3-5H2,(H,25,26,27) |
Clave InChI |
RZUJIAQPELABGL-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC(O1)CN2C(=O)C=CC2=O)C(=O)OC3=C(C(=C(C(=C3F)F)S(=O)(=O)O)F)F |
Origen del producto |
United States |
Foundational & Exploratory
The Chemical Architecture of MDTF Free Acid: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the molecular structure and properties of novel linker technologies is paramount for the advancement of next-generation therapeutics. This in-depth technical guide provides a comprehensive overview of MDTF free acid, a non-cleavable linker for antibody-drug conjugates (ADCs), detailing its structure, physicochemical properties, and the methodologies for its application in ADC development.
Core Structure and Chemical Properties
This compound is a chemical entity utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates.[1][2] Its fundamental role is to covalently attach a potent cytotoxic agent to a monoclonal antibody (mAb), creating a targeted therapeutic that can selectively deliver the cytotoxic payload to cancer cells.
The chemical structure of this compound is defined by its International Union of Pure and Applied Chemistry (IUPAC) name: 4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid.[3]
A summary of its key chemical and computational properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2102021-49-6 | [3] |
| Molecular Formula | C16H11F4NO9S | [3] |
| Molecular Weight | 469.30 g/mol | [3] |
| InChI Key | RZUJIAQPELABGL-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area (TPSA) | 136.51 Ų | [3] |
| pKa | 6.355 | [3] |
| XLogP | 0.309 | [3] |
| Heavy Atom Count | 31 | [3] |
| Rotatable Bond Count | 5 | [3] |
Mechanism of Action in Antibody-Drug Conjugates
As a non-cleavable linker, this compound is designed to remain stable in systemic circulation. The release of the cytotoxic payload occurs only after the ADC has bound to its target antigen on the surface of a cancer cell and has been internalized, typically into lysosomes. Within the lysosome, the degradation of the antibody component of the ADC leads to the release of the linker-payload conjugate, which can then exert its cytotoxic effect. This mechanism minimizes off-target toxicity by ensuring that the potent drug is primarily released inside the target cancer cells.
The general workflow for an ADC utilizing a non-cleavable linker like MDTF is depicted in the following diagram.
Experimental Protocols
While a specific, detailed experimental protocol for the conjugation of this compound is not publicly available, a general methodology for the conjugation of a maleimide-containing linker to a monoclonal antibody can be adapted. The following represents a typical workflow for the synthesis and characterization of an ADC using a non-cleavable linker.
Antibody Reduction and Linker Conjugation
This experimental workflow outlines the key steps involved in preparing an antibody for conjugation and the subsequent attachment of the linker-payload.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound activated with a cytotoxic payload (e.g., MMAE)
-
Phosphate-buffered saline (PBS)
-
Organic co-solvent (e.g., DMSO)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb in a suitable buffer (e.g., PBS).
-
Add a reducing agent (e.g., TCEP) to the mAb solution to partially reduce the interchain disulfide bonds, exposing free thiol groups. The stoichiometry of the reducing agent will influence the number of available conjugation sites and thus the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Remove the excess reducing agent using a desalting column.
-
-
Linker-Payload Conjugation:
-
Dissolve the MDTF-payload conjugate in a minimal amount of a compatible organic co-solvent (e.g., DMSO).
-
Add the dissolved MDTF-payload to the reduced mAb solution. The maleimide (B117702) group of the MDTF linker will react with the free thiol groups on the antibody.
-
Allow the conjugation reaction to proceed at a specific temperature (e.g., room temperature or 4°C) with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using techniques such as SEC or HIC.
-
Characterize the purified ADC to determine critical quality attributes.
-
Characterization of MDTF-based ADCs
The successful synthesis of an ADC with this compound requires rigorous analytical characterization to ensure its quality, efficacy, and safety. Key parameters to be evaluated are summarized in the table below.
| Parameter | Analytical Technique(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody, which is critical for potency and pharmacokinetics. |
| ADC Purity and Aggregation | Size Exclusion Chromatography (SEC) | To assess the presence of high molecular weight aggregates and fragments, which can affect efficacy and immunogenicity. |
| Free Drug Content | RP-HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) | To quantify the amount of unconjugated cytotoxic drug, which can contribute to off-target toxicity. |
| In Vitro Cytotoxicity | Cell-based assays | To evaluate the potency and specificity of the ADC against target and non-target cell lines. |
| In Vivo Efficacy | Xenograft or other animal models | To assess the anti-tumor activity of the ADC in a living organism. |
| Pharmacokinetics (PK) | ELISA, LC-MS/MS | To study the absorption, distribution, metabolism, and excretion (ADME) of the ADC. |
| Stability | Various analytical techniques over time | To evaluate the stability of the ADC under different storage conditions and in biological matrices. |
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: MDTF Free Acid
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties and Applications of MDTF Free Acid in Antibody-Drug Conjugate (ADC) Development
This compound, identified by its CAS number 2102-21-49-6, is a critical component in the field of bioconjugation, specifically serving as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Its unique chemical structure and properties offer advantages in the stability and efficacy of these targeted cancer therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols related to this compound for professionals in drug development and biomedical research.
Physicochemical Properties
This compound, with the chemical formula C₁₆H₁₁F₄NO₉S and a molecular weight of 469.30 g/mol , possesses distinct characteristics that are pivotal for its function as an ADC linker. The IUPAC name for this compound is 4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2102021-49-6 | [1] |
| Molecular Formula | C₁₆H₁₁F₄NO₉S | [1] |
| Molecular Weight | 469.30 g/mol | [1] |
| pKa | 6.355 | [1] |
| XLogP | 0.309 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | N/A |
Table 1: Physicochemical properties of this compound.
Role and Mechanism in ADC Technology
This compound is a heterobifunctional crosslinker designed for the covalent attachment of cytotoxic drug payloads to monoclonal antibodies. As a non-cleavable linker, it forms a stable thioether bond with cysteine residues on the antibody and an ester bond with the drug. The stability of this linkage is a crucial attribute, as it prevents the premature release of the cytotoxic payload in systemic circulation, thereby minimizing off-target toxicity and enhancing the therapeutic index of the ADC.
The general mechanism of action for an ADC utilizing a non-cleavable linker like this compound is illustrated in the following workflow.
Figure 1: General mechanism of action for an antibody-drug conjugate (ADC) with a non-cleavable linker.
Upon administration, the ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex into the cell through endocytosis. The complex is then trafficked to the lysosome, where the antibody is degraded by proteases. This degradation releases the cytotoxic payload, which is still attached to the linker and an amino acid residue from the antibody. The released drug-linker-amino acid complex can then exert its cytotoxic effect, leading to the apoptosis of the cancer cell.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of the MDTF linker and its conjugation to antibodies, as well as analytical methods for its characterization. These protocols are based on established methodologies and the seminal work by Dovgan et al. on 2-(Maleimidomethyl)-1,3-Dioxanes (MD) linkers.
Synthesis of this compound Precursor
The synthesis of the MDTF linker involves a multi-step process. A generalized workflow for the synthesis is depicted below. The specific details and reaction conditions are proprietary and can be found in the primary literature.
Figure 2: Generalized synthetic workflow for the MDTF precursor.
Protocol: The synthesis of the MDTF precursor, sodium 4-((2-(maleimidomethyl)-1,3-dioxane-5-carbonyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate, is detailed in the supplementary information of the publication by Dovgan et al. (Scientific Reports, 2016, 6, 30835). The general steps involve the formation of the dioxane ring, introduction of the maleimide group, esterification with a tetrafluorophenol derivative, and subsequent sulfonation.
Antibody Conjugation
The conjugation of this compound to a monoclonal antibody involves the reaction of the maleimide group on the linker with a free thiol group on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound (or its activated ester)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Antibody Reduction: The interchain disulfide bonds of the mAb are partially reduced to generate free thiol groups. This is typically achieved by incubating the antibody with a reducing agent like TCEP at a specific molar ratio and temperature.
-
Linker Conjugation: The this compound (or its activated form) is added to the reduced antibody solution. The maleimide group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH and temperature.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Purification: The resulting ADC is purified to remove unconjugated linker, drug, and other reaction byproducts. Size-exclusion chromatography is a commonly used method for this purpose.
Figure 3: Experimental workflow for antibody-drug conjugation using MDTF.
Analytical Characterization
The characterization of this compound and the resulting ADC is essential to ensure quality and consistency.
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the this compound and to determine the drug-to-antibody ratio (DAR) of the ADC.
-
Instrumentation: A reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is commonly employed.
-
Detection: UV detection at a wavelength appropriate for the drug and linker is used.
3.3.2. Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the identity and mass of the this compound and the ADC.
-
Instrumentation: Electrospray ionization (ESI) mass spectrometry is commonly used.
-
Analysis: For this compound, the analysis would confirm the molecular weight. For the ADC, MS can be used to determine the distribution of drug-linker moieties on the antibody.
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the this compound.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer.
-
Analysis: The chemical shifts and coupling constants provide detailed information about the molecular structure.
Note: Specific spectral data (NMR, HPLC, MS) for this compound are typically provided in the Certificate of Analysis from the supplier or can be found in the supplementary information of relevant scientific publications.
Conclusion
This compound represents a significant advancement in ADC linker technology. Its non-cleavable nature contributes to the stability of the resulting conjugate, a critical factor for therapeutic success. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and characterization of ADCs using this innovative linker. For researchers and drug development professionals, a thorough understanding of the chemical properties and experimental considerations of this compound is paramount for the successful development of next-generation targeted cancer therapies.
References
The Unseen Engine: A Technical Guide to the Mechanism of Action of Non-Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety profile. While cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers employ a distinct and highly stable mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms governing non-cleavable ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological and experimental processes.
The Core Mechanism: A Journey to Lysosomal Degradation
Unlike their cleavable counterparts, non-cleavable linkers do not possess an inherent weak point for payload release in the bloodstream or extracellular space.[1] Instead, they rely on the complete proteolytic degradation of the antibody component within the lysosome of the target cancer cell to liberate the cytotoxic payload.[2][3][4] This process ensures exceptional plasma stability, minimizing off-target toxicity and widening the therapeutic window.[5][6]
The mechanism of action can be delineated into several key stages:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[7]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, primarily through receptor-mediated endocytosis.[7][8] For many ADCs, such as ado-trastuzumab emtansine (T-DM1), this process is often initiated via clathrin-coated pits.[9]
-
Intracellular Trafficking: The internalized vesicle, now an endosome, traffics through the endo-lysosomal pathway. The endosome matures, its internal pH decreases, and it eventually fuses with a lysosome.[7][8]
-
Lysosomal Degradation: Within the highly acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids.[2][3][4]
-
Payload Release and Action: This proteolytic degradation releases the cytotoxic payload, which is still attached to the linker and the amino acid residue (e.g., lysine (B10760008) for T-DM1) to which it was originally conjugated.[5][10] This active metabolite then exerts its cytotoxic effect, such as inhibiting microtubule polymerization in the case of maytansinoid payloads like DM1.[11]
This entire process is critically dependent on the biology of the target cell, including the rate of antigen expression, internalization, and lysosomal activity.[5]
Visualizing the Pathway: From Cell Surface to Cytotoxicity
The following diagrams, generated using Graphviz, illustrate the key signaling and trafficking pathways involved in the mechanism of action of non-cleavable ADCs, using the well-characterized HER2-targeting ADC, T-DM1, as an example.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 3. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Core of Targeted Protein Degradation: A Technical Guide to the Discovery and Development of Degron-Targeting Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to induced protein degradation. At the heart of this transformative technology lies the linker, a critical component that bridges a target protein ligand and an E3 ubiquitin ligase ligand. While the term "MDTF (Me-degron-targeting fragment) linker" is not standard in the field, the underlying principle of designing linkers to effectively recruit the cellular degradation machinery is the cornerstone of PROTAC development. This technical guide provides an in-depth exploration of the discovery, synthesis, and evaluation of these crucial "degron-targeting" linkers, offering a comprehensive resource for professionals in drug development.
The Conceptual Framework: From Linker Design to Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is not a mere spacer; its chemical composition, length, and rigidity are pivotal in determining the efficacy and selectivity of the PROTAC.
A well-designed linker must facilitate a productive conformation of the ternary complex, allowing for efficient ubiquitin transfer. Key considerations in linker design include:
-
Length: The linker must be long enough to span the distance between the POI and the E3 ligase binding sites but not so long as to introduce excessive flexibility, which can hinder the formation of a stable ternary complex.
-
Composition: The chemical makeup of the linker, commonly featuring polyethylene (B3416737) glycol (PEG) or alkyl chains, influences the PROTAC's physicochemical properties, such as solubility and cell permeability.
-
Rigidity: The introduction of rigid motifs, such as aromatic rings or cyclic structures, can constrain the conformational freedom of the linker, potentially pre-organizing the PROTAC for optimal ternary complex formation.
The following diagram illustrates the general signaling pathway initiated by a PROTAC molecule.
The Developmental Workflow: A Step-by-Step Approach
The development of a novel PROTAC with an optimized linker is a systematic process involving design, synthesis, and rigorous evaluation. The following workflow outlines the key stages in this process.
Key Experimental Protocols
The successful development of effective PROTACs relies on a suite of robust experimental techniques to characterize their biochemical and cellular activity. Below are detailed methodologies for key experiments.
Synthesis of Heterobifunctional Linkers and PROTACs
The synthesis of PROTACs typically involves the assembly of three components: a warhead for the POI, an E3 ligase ligand, and a linker. Common synthetic strategies include:
-
Amide Coupling: A widely used method where a carboxylic acid on one component is activated (e.g., with HATU or EDC) and reacted with an amine on another component to form a stable amide bond.
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction for connecting molecular fragments functionalized with azides and alkynes.
Example Protocol: Synthesis of a PEG-based PROTAC via Amide Coupling
-
Linker Preparation: To a solution of a Boc-protected amino-PEG-carboxylic acid (1.0 eq) in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq). Stir the reaction mixture at room temperature for 4 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure to obtain the NHS-activated PEG linker.
-
Coupling to E3 Ligase Ligand: Dissolve the E3 ligase ligand containing a primary or secondary amine (1.0 eq) and the NHS-activated PEG linker (1.2 eq) in dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir the mixture at room temperature overnight. Purify the product by flash chromatography.
-
Boc Deprotection: Dissolve the product from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Concentrate the solution under reduced pressure to remove the solvent and TFA.
-
Coupling to POI Ligand: To a solution of the POI ligand containing a carboxylic acid (1.0 eq) in DMF, add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes. Add the deprotected linker-E3 ligase ligand conjugate (1.1 eq) and stir at room temperature overnight.
-
Purification: Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Biophysical Assays for Binding Affinity and Ternary Complex Formation
Fluorescence Polarization (FP) for Binary Binding Affinity
This assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a protein.
-
Prepare a solution of a fluorescently labeled ligand (e.g., a warhead or E3 ligase ligand) at a constant concentration.
-
Serially dilute the protein of interest (POI or E3 ligase).
-
Mix the labeled ligand with each protein dilution in a microplate.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the change in polarization against the protein concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Load the POI into the ITC sample cell.
-
Load the PROTAC into the injection syringe.
-
Perform a series of injections of the PROTAC into the POI solution while monitoring the heat changes.
-
To measure ternary complex formation, first saturate the POI with the PROTAC, and then titrate the E3 ligase into this binary complex.
-
Analyze the resulting thermograms to determine the binding parameters for both binary and ternary interactions.
Cellular Assays for Protein Degradation
Western Blotting for Quantifying Protein Degradation
This is a standard technique to measure the levels of a specific protein in cell lysates.
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Determination of DC50 and Dmax
-
DC50: The concentration of a PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.
These parameters are determined by plotting the percentage of remaining protein (quantified from Western blots or other methods) against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
The efficacy of different PROTACs is highly dependent on the specific POI, E3 ligase, and the linker connecting them. The following table provides a template for summarizing key quantitative data for a series of hypothetical PROTACs with varying linker lengths.
| PROTAC ID | Linker Composition | Linker Length (atoms) | POI Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 12 | 50 | 100 | 1.2 | 250 | 85 |
| PROTAC-2 | PEG | 15 | 55 | 110 | 5.8 | 50 | 95 |
| PROTAC-3 | PEG | 18 | 60 | 105 | 3.1 | 150 | 90 |
| PROTAC-4 | Alkyl | 15 | 48 | 95 | 2.5 | 80 | 92 |
Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.
Conclusion and Future Directions
The design of the linker is a critical and multifaceted aspect of PROTAC development. A deep understanding of the interplay between linker properties and the formation of a productive ternary complex is essential for creating potent and selective protein degraders. Future advancements in computational modeling, structural biology techniques like cryo-electron microscopy (cryo-EM), and the development of novel linker chemistries will continue to drive the rational design of next-generation PROTACs with improved therapeutic profiles. This guide provides a foundational framework of the core principles and experimental methodologies that underpin the discovery and development of these innovative therapeutics.
A Technical Guide to MDTF Free Acid: A Hydrophilic and Serum-Stable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDTF free acid (4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid), with CAS number 2102021-49-6, is a novel, non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). It has emerged as a superior alternative to traditional linkers, such as SMCC (N-Succinimidyl-4-(maleimidomethyl) cyclohexanecarboxylate), primarily due to its enhanced hydrophilicity and significantly improved stability in serum. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and application in ADC development, with a focus on quantitative data and detailed experimental workflows.
Core Chemical and Physical Properties
This compound is a heterobifunctional linker designed for amine-to-thiol conjugation. Its structure incorporates a maleimide (B117702) group for reaction with thiols (e.g., on a reduced antibody), and a tetrafluorobenzenesulfonate ester for reaction with amines (e.g., on a cytotoxic payload, though typically the payload is attached before the final conjugation to the antibody). The key innovation in the MDTF linker is the replacement of the hydrophobic cyclohexyl ring found in SMCC with a hydrophilic 1,3-dioxane (B1201747) ring. This substitution significantly increases the water solubility of the linker and the resulting ADC, which can lead to improved pharmacokinetic properties.
| Property | Value |
| CAS Number | 2102021-49-6 |
| Molecular Formula | C16H11F4NO9S |
| Molecular Weight | 469.32 g/mol |
| IUPAC Name | 4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid |
| Type | Non-cleavable ADC Linker |
Enhanced Serum Stability
A critical attribute of an ADC linker is its stability in circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity. The MDTF linker has demonstrated superior stability compared to SMCC-based linkers. This enhanced stability is attributed to an accelerated succinimide (B58015) ring opening, which stabilizes the conjugate.
A comparative study using a FRET (Förster Resonance Energy Transfer) probe in human plasma revealed the following stability data:
| Linker Type | Degradation after 120 hours in human plasma |
| MDTF-based linker | ~3% |
| SMCC-based linker | ~38% |
This significant increase in stability suggests that ADCs constructed with the MDTF linker are more likely to reach their target cells intact, potentially leading to a wider therapeutic window.
Experimental Protocols
While the full, detailed synthesis and conjugation protocols are proprietary or embedded within primary research articles, the following outlines the general experimental procedures based on available information.
Synthesis of this compound
The synthesis of this compound is a multi-step organic synthesis process. A generalized workflow is as follows:
Caption: Generalized workflow for the synthesis of this compound.
Methodology: The synthesis involves the esterification of a 1,3-dioxane derivative with 2,3,5,6-tetrafluorobenzenesulfonyl chloride, followed by the introduction of the maleimide functionality. Purification is typically achieved through chromatographic techniques.
Antibody-Drug Conjugation using MDTF Linker
The conjugation of a cytotoxic drug to an antibody using the MDTF linker generally follows a two-part process: first, the linker is reacted with the drug, and then the linker-drug complex is conjugated to the antibody.
Caption: A typical workflow for creating an ADC using the MDTF linker.
Methodology:
-
Antibody Preparation: The antibody's interchain disulfide bonds are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.
-
Linker-Payload Conjugation: The this compound is first activated and reacted with the cytotoxic payload.
-
Final Conjugation: The activated linker-payload is then reacted with the reduced antibody. The maleimide group of the MDTF linker forms a stable thioether bond with the free thiol groups on the antibody.
-
Purification: The resulting ADC is purified from unconjugated antibody, free linker-payload, and other reactants, typically using size-exclusion chromatography (SEC) or other chromatographic methods.
Signaling Pathway and Mechanism of Action
The MDTF linker itself is non-cleavable, meaning it does not get cleaved in the acidic environment of endosomes or lysosomes, nor is it susceptible to enzymatic cleavage. The mechanism of action for an ADC utilizing a non-cleavable linker like MDTF relies on the complete degradation of the antibody backbone within the lysosome of the target cell to release the cytotoxic payload.
Caption: The intracellular trafficking and payload release of an ADC with a non-cleavable linker.
Conclusion
This compound represents a significant advancement in ADC linker technology. Its enhanced hydrophilicity and superior serum stability address key limitations of earlier-generation linkers. For researchers and drug developers, the use of this compound can potentially lead to the creation of more stable, effective, and safer antibody-drug conjugates. The detailed understanding of its properties and the associated experimental workflows are crucial for its successful implementation in the development of next-generation targeted cancer therapies.
The Hydrophilic Advantage: A Technical Guide to MDTF Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), is continually evolving. The linker, the critical bridge between the antibody and the cytotoxic payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of an ADC. Historically, hydrophobic linkers have been associated with challenges such as aggregation, rapid clearance, and off-target toxicity. This has spurred the development of novel linker technologies with improved physicochemical properties. Among these, the Maleimide-Dithiol-Triazole-Fluorophore (MDTF) linker class and its derivatives have emerged as a promising solution, offering a more hydrophilic alternative to traditional crosslinkers. This guide provides an in-depth exploration of the hydrophobicity of MDTF linkers, supported by quantitative data, detailed experimental methodologies, and visual workflows to aid researchers in their drug development endeavors.
Understanding the Impact of Linker Hydrophobicity
The hydrophobicity of the linker-payload complex is a critical attribute that can significantly influence the behavior of an ADC.[1][2][3] Highly hydrophobic ADCs have a tendency to aggregate, which can lead to manufacturing challenges, reduced stability, and an increased risk of immunogenicity.[2] Furthermore, hydrophobicity can accelerate plasma clearance, primarily through uptake by the reticuloendothelial system, thereby reducing the concentration of the ADC that reaches the tumor site and limiting its therapeutic window.[1][4]
Hydrophilic linkers, by contrast, can mitigate these issues by increasing the overall solubility and stability of the ADC.[5][6] The incorporation of polar functionalities, such as polyethylene (B3416737) glycol (PEG) chains, can create a hydration shell around the linker-payload, effectively masking its hydrophobicity.[5][7][8] This can lead to improved pharmacokinetics, including a longer circulation half-life and enhanced tumor accumulation.[1][5]
Quantitative Assessment of MDTF Linker Hydrophobicity
A key advantage of MDTF-derived linkers is their inherent hydrophilicity compared to commonly used linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The substitution of a hydrophobic cyclohexyl ring in SMCC with a more polar 1,3-dioxane (B1201747) moiety in an MDTF-like linker (MD linker) significantly reduces its lipophilicity.[9] This difference can be quantified using the logarithm of the partition coefficient (LogP), a standard measure of hydrophobicity.
| Linker Model | Structure | Calculated LogP Value | Reference |
| SMCC-linker model | Succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate derivative | 1.83 | [9] |
| MD-linker model | 2-(Maleimidomethyl)-1,3-dioxane derivative | 0.16 | [9] |
Table 1: Comparison of Calculated LogP Values for SMCC and MDTF-like Linker Models. The significantly lower LogP value of the MD-linker model indicates its higher hydrophilicity compared to the SMCC-linker model.[9]
The hydrophobicity of ADCs can also be assessed experimentally using chromatographic techniques. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are powerful methods for characterizing the hydrophobicity profile of ADCs. In HIC, more hydrophobic molecules bind more strongly to the stationary phase and thus have a longer retention time. Conversely, in RP-HPLC, which is a more denaturing technique, increased hydrophobicity also leads to longer retention times.
| Analytical Method | Principle | Typical Observation for Hydrophilic Linkers |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity under non-denaturing conditions. | Shorter retention times compared to ADCs with more hydrophobic linkers. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | Shorter retention times for the linker-payload or ADC fragments. |
Table 2: Chromatographic Methods for Assessing ADC Hydrophobicity.
Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately assessing the hydrophobicity of novel linkers and the resulting ADCs. Below are representative methodologies for determining LogP and for analyzing ADCs by HIC and a general protocol for conjugation.
Protocol 1: Computational Determination of LogP
The partition coefficient (LogP) is a widely accepted measure of hydrophobicity. While experimental determination is possible, computational methods are often used for initial screening and comparison.
Methodology:
-
Software: Utilize computational software with LogP calculation capabilities (e.g., ChemDraw, MarvinSketch, or other molecular modeling software).
-
Input: Draw the chemical structure of the linker model.
-
Calculation: Use the software's built-in algorithm to calculate the LogP value. These algorithms are typically based on fragment or atom-based contribution methods.
-
Analysis: Compare the calculated LogP values of different linker structures. A lower LogP value indicates greater hydrophilicity.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
This protocol provides a general framework for the HIC analysis of ADCs to assess their hydrophobicity profile and drug-to-antibody ratio (DAR) distribution.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV or fluorescence detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject a fixed volume of the prepared ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes). The decreasing salt concentration will cause molecules to elute in order of increasing surface hydrophobicity.
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and at a wavelength appropriate for the payload if it has a distinct chromophore.
-
Data Analysis: Analyze the resulting chromatogram. The retention time of the main peaks provides a relative measure of the ADC's hydrophobicity. A shorter retention time compared to a reference ADC indicates lower hydrophobicity. The different peaks in the chromatogram often correspond to different DAR species.
Protocol 3: General Maleimide-Thiol Conjugation
This protocol outlines a general procedure for the conjugation of a maleimide-containing linker (such as an MDTF linker) to a thiol-containing molecule, often a reduced antibody.
Materials:
-
Antibody solution
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Maleimide-linker solution (e.g., MDTF linker dissolved in a water-miscible organic solvent like DMSO)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS) with EDTA, pH 6.5-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (if necessary): To generate free thiol groups, reduce the interchain disulfide bonds of the antibody by incubating it with a controlled molar excess of a reducing agent like DTT. The extent of reduction can be controlled by the concentration of the reducing agent and the reaction time and temperature.
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or buffer exchange to prevent it from reacting with the maleimide (B117702) linker.
-
Conjugation Reaction: Add the maleimide-linker solution to the reduced antibody solution. The reaction is typically carried out at a pH between 6.5 and 7.5.[] The reaction mixture is incubated for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
Quenching: Stop the reaction by adding a quenching reagent that contains a free thiol, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated linker, payload, and other reaction components using a suitable chromatography method, such as size-exclusion chromatography, to obtain the final product.
Visualizing Key Concepts and Workflows
Graphical representations are invaluable for understanding complex relationships and experimental processes. The following diagrams, created using the DOT language, illustrate key aspects of MDTF linker hydrophobicity.
Figure 1: Comparison of MDTF and SMCC Linker Hydrophobicity and its Impact.
Figure 2: Workflow for HIC Analysis of ADC Hydrophobicity.
Figure 3: Influence of Linker Hydrophobicity on ADC In Vivo Disposition.
Conclusion
The development of hydrophilic linkers represents a significant advancement in the field of antibody-drug conjugates. MDTF linkers and their derivatives offer a compelling advantage over traditional hydrophobic linkers by improving the overall physicochemical properties of ADCs, leading to enhanced stability, more favorable pharmacokinetics, and potentially a wider therapeutic window. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers. By understanding and controlling the hydrophobicity of the linker, it is possible to design and engineer next-generation ADCs with superior performance and improved clinical outcomes. The continued exploration of novel hydrophilic linker technologies, such as MDTF, will undoubtedly be a key driver of innovation in targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to MDTF Free Acid for the Construction of Novel Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker, which bridges these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy. Traditional maleimide-based linkers, such as SMCC, have shown limitations, including instability in circulation and high hydrophobicity, which can lead to rapid clearance and aggregation.
This technical guide introduces MDTF free acid, a precursor to a novel, hydrophilic, non-cleavable linker designed to overcome these challenges. The MDTF linker, featuring a 2-(maleimidomethyl)-1,3-dioxane (MD) core, offers a serum-stable alternative to conventional cyclohexyl-based linkers. Its design promotes an accelerated, self-hydrolysis of the maleimide (B117702) ring post-conjugation, leading to a stabilized thioether bond resistant to retro-Michael deconjugation. This guide provides a comprehensive overview of the MDTF linker's synthesis, its conjugation to antibodies, and methods for ADC characterization. It further presents representative data for an ADC constructed with this linker and the potent anti-mitotic agent, monomethyl auristatin F (MMAF), illustrating the expected performance and analytical workflow for this next-generation ADC technology.
Introduction to the MDTF Linker
The MDTF linker addresses a key challenge in ADC development: linker stability. The thioether bond formed between a maleimide group and a cysteine thiol on an antibody is susceptible to a retro-Michael reaction, leading to premature payload release in circulation. This deconjugation can increase off-target toxicity and reduce the amount of payload delivered to the tumor.
The MDTF (sodium 4-((maleimidomethyl)-1,3-dioxane-5-carbonyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate) linker is engineered for enhanced stability. By replacing the hydrophobic cyclohexyl ring of traditional linkers (like SMCC) with a hydrophilic 1,3-dioxane (B1201747) moiety, the MDTF linker not only improves the pharmacokinetic profile of the resulting ADC but also accelerates the hydrolysis of the succinimide (B58015) ring after thiol conjugation[1]. This hydrolysis to the succinamic acid form renders the conjugate irreversible, effectively preventing payload detachment[1].
This compound, or 4-(maleimidomethyl)-1,3-dioxane-5-carboxylic acid, is the direct precursor to the activated MDTF reagent used in conjugation.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. The following workflow outlines the key synthetic transformations.
References
The Application of Non-Cleavable Linkers in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. The intricate design of these molecules, which combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload, hinges on the critical role of the linker. This in-depth technical guide focuses on the applications of non-cleavable linkers in oncology research, providing a comprehensive overview of their mechanism of action, key characteristics, and the experimental methodologies used in their development and evaluation.
Introduction to Non-Cleavable Linkers in Antibody-Drug Conjugates
Linker technology is a cornerstone of ADC design, dictating the stability of the conjugate in circulation and the mechanism of payload release.[1][2] Linkers are broadly classified as either cleavable or non-cleavable.[3] Unlike their cleavable counterparts, which are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers form a stable covalent bond between the antibody and the cytotoxic drug.[4][5] The release of the active drug metabolite is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[6][7] This fundamental difference in the release mechanism endows non-cleavable linker-based ADCs with a distinct set of properties that are highly advantageous in specific therapeutic contexts.[5]
The primary advantage of non-cleavable linkers is their exceptional plasma stability.[3][5] This stability minimizes the premature release of the cytotoxic payload in systemic circulation, thereby reducing the potential for off-target toxicity and widening the therapeutic window.[7] Consequently, ADCs with non-cleavable linkers are generally better tolerated in preclinical studies compared to their cleavable counterparts.[8] However, this stability comes with a trade-off: the released payload remains attached to the linker and an amino acid residue from the antibody, forming a charged metabolite that is typically not membrane-permeable.[4] This characteristic largely prevents the "bystander effect," where the released drug kills neighboring antigen-negative tumor cells.[4] Therefore, the application of non-cleavable linkers is most effective for treating tumors with high and homogeneous antigen expression.[4][8]
Mechanism of Action of ADCs with Non-Cleavable Linkers
The journey of an ADC with a non-cleavable linker from administration to cytotoxic action is a multi-step process that relies on the cellular machinery of the target cancer cell.
ADC [label="Antibody-Drug\nConjugate (ADC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Tumor Cell\nSurface Antigen", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="Binding", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Internalization [label="Internalization\n(Endocytosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endosome [label="Endosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Antibody\nDegradation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PayloadRelease [label="Release of\nPayload-Linker-\nAmino Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxic Effect\n(e.g., Microtubule\nDisruption)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Cell Death\n(Apoptosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ADC -> Binding [arrowhead=none, color="#4285F4"]; Binding -> Receptor [arrowhead=none, color="#4285F4"]; Receptor -> Internalization [color="#4285F4"]; Internalization -> Endosome [color="#4285F4"]; Endosome -> Lysosome [color="#4285F4"]; Lysosome -> Degradation [arrowhead=none, color="#4285F4"]; Degradation -> PayloadRelease [color="#4285F4"]; PayloadRelease -> Cytotoxicity [color="#4285F4"]; Cytotoxicity -> Apoptosis [color="#4285F4"]; }
Figure 1: Mechanism of action of an ADC with a non-cleavable linker.
-
Binding and Internalization: The ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen on its surface. The antibody component of the ADC specifically binds to this antigen, triggering receptor-mediated endocytosis. The ADC-antigen complex is then internalized into the cell within an endosome.
-
Lysosomal Trafficking and Degradation: The endosome containing the ADC-antigen complex fuses with a lysosome. The acidic environment and potent proteases within the lysosome lead to the complete degradation of the antibody into its constituent amino acids.
-
Payload Release and Cytotoxic Action: The degradation of the antibody liberates the cytotoxic payload, which is still attached to the non-cleavable linker and a single amino acid residue (typically lysine (B10760008) or cysteine) from the antibody. This active metabolite then exerts its cytotoxic effect, such as disrupting microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.
Common Non-Cleavable Linker Chemistries
While a variety of non-cleavable linkers have been explored, two have been predominantly used in the development of ADCs: maleimidocaproyl (MC) and 4-maleimidomethyl cyclohexane-1-carboxylate (MCC), which is utilized in the form of its N-hydroxysuccinimide ester, SMCC, for conjugation.[4][9][10]
-
Maleimidocaproyl (MC): This linker features a maleimide (B117702) group for conjugation to thiol groups on the antibody and a caproyl spacer. It is a common component in many auristatin-based ADCs.[10]
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): This heterobifunctional crosslinker contains an NHS ester that reacts with primary amines (lysine residues) on the antibody and a maleimide group that reacts with sulfhydryl groups on the payload.[7] The cyclohexane (B81311) ring in the MCC linker provides steric hindrance that contributes to the stability of the maleimide group.[] The ADC Trastuzumab emtansine (T-DM1, Kadcyla®) utilizes the MCC linker to connect the trastuzumab antibody to the maytansinoid payload, DM1.[5][7]
More recent developments in non-cleavable linker technology have focused on incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to improve the physicochemical properties of the ADC.[4][9] These hydrophilic linkers can enhance solubility, reduce aggregation, and potentially allow for a higher drug-to-antibody ratio (DAR).[7][12]
Quantitative Data on ADCs with Non-Cleavable Linkers
The following tables summarize available quantitative data for ADCs utilizing non-cleavable linkers. Direct head-to-head comparisons of different non-cleavable linkers are limited in the literature; therefore, the data presented is compiled from various sources to provide a representative overview.
Table 1: In Vitro Cytotoxicity of ADCs with Non-Cleavable Linkers
| ADC Construct | Linker Type | Payload | Target Cell Line | Target Antigen | IC50 |
| Trastuzumab emtansine (T-DM1) | MCC | DM1 | SK-BR-3 (HER2+) | HER2 | 33 pmol/L[13] |
| Trastuzumab emtansine (T-DM1) | MCC | DM1 | MDA-MB-361 (HER2+) | HER2 | ~1 x 10⁻¹¹ M[14] |
| Trastuzumab emtansine (T-DM1) | MCC | DM1 | MCF-7 (HER2-) | HER2 | ~1 x 10⁻⁹ M[14] |
| C16 Site A-PEG6-C2-MMAD | PEGylated | MMAD | BxPC3 | M1S1 | 0.3 nM[15] |
| C16 Site I-PEG6-C2-MMAD | PEGylated | MMAD | BxPC3 | M1S1 | Not specified[15] |
| C16 Site A-PEG6-C2-Aur3377 | PEGylated | Aur3377 | BxPC3 | M1S1 | 0.3 nM[15] |
Table 2: In Vivo Efficacy of ADCs with Non-Cleavable Linkers
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| Trastuzumab emtansine (T-DM1) | MCC | JIMT-1 xenograft | Not specified | Significant inhibition[16] |
| Trastuzumab emtansine (T-DM1) | MCC | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals[14] |
| C16 Site I-PEG6-C2-MMAD | PEGylated | BxPC3 xenograft | 10 mg/kg, single dose | Strong efficacy[15] |
| C16 Site A-PEG6-C2-Aur3377 | PEGylated | BxPC3 xenograft | 10 mg/kg, single dose | Strong efficacy[15] |
Table 3: Plasma Stability of ADCs with Non-Cleavable Linkers
| ADC Construct | Linker Type | Species | % Intact ADC (Time) |
| Trastuzumab emtansine (T-DM1) | MCC | Rat | >80% (7 days)[17] |
| Trastuzumab emtansine (T-DM1) | MCC | Cynomolgus monkey | Gradual shift to lower DAR over time[18] |
| Trastuzumab | N/A (unconjugated) | Human | 98.6% (120 hours at 4°C)[19] |
Experimental Protocols
The development and characterization of ADCs with non-cleavable linkers involve a series of well-defined experimental procedures.
Antibody_Prep [label="Antibody Preparation\nand Modification", fillcolor="#F1F3F4", fontcolor="#202124"]; Linker_Payload_Prep [label="Linker-Payload\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="Conjugation Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification of ADC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAR_Analysis [label="DAR Determination\n(e.g., HIC, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stability_Analysis [label="Plasma Stability\nAssessment (LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vitro_Assay [label="In Vitro Cytotoxicity\nAssay (IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo_Study [label="In Vivo Efficacy\nStudy", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Antibody_Prep -> Conjugation [color="#5F6368"]; Linker_Payload_Prep -> Conjugation [color="#5F6368"]; Conjugation -> Purification [color="#5F6368"]; Purification -> DAR_Analysis [color="#5F6368"]; Purification -> Stability_Analysis [color="#5F6368"]; Purification -> In_Vitro_Assay [color="#5F6368"]; In_Vitro_Assay -> In_Vivo_Study [color="#5F6368"]; }
Figure 2: General experimental workflow for ADC development.
Synthesis of an ADC using an SMCC Linker
This protocol outlines the two-step conjugation of a thiol-containing payload to an antibody via lysine residues using the SMCC crosslinker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
SMCC crosslinker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Thiol-containing cytotoxic payload
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., PBS)
Procedure:
-
Antibody Modification:
-
Dissolve the SMCC linker in DMSO or DMF to a final concentration of 10-20 mM.
-
Add the SMCC solution to the antibody solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Remove the excess, unreacted SMCC linker using a desalting column equilibrated with PBS.
-
-
Conjugation to the Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. The payload should be in a 1.5 to 2-fold molar excess relative to the maleimide groups on the antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine or N-acetylcysteine.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload and other reactants using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization of the ADC
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the purified ADC sample onto the column.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm. Different peaks will correspond to the antibody with zero, two, four, six, and eight conjugated drug molecules.
-
Calculate the average DAR by determining the relative area of each peak and using a weighted average formula.
This method evaluates the stability of the ADC in plasma by measuring the change in DAR over time.
Materials:
-
ADC sample
-
Human or animal plasma
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF)
-
Sample preparation reagents (e.g., for immunoaffinity capture)
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., using protein A beads).
-
Analyze the intact ADC by LC-MS to determine the distribution of different DAR species at each time point.
-
Calculate the average DAR at each time point to assess the rate of drug deconjugation.
Conclusion and Future Perspectives
Non-cleavable linkers represent a vital tool in the design and development of antibody-drug conjugates for oncology. Their hallmark of high plasma stability translates to a favorable safety profile, making them particularly suitable for treating tumors with high and uniform antigen expression. The clinical success of Trastuzumab emtansine has validated the therapeutic potential of this approach.
Future research in the field of non-cleavable linkers is likely to focus on the development of novel linker chemistries that further enhance the therapeutic index of ADCs. This includes the exploration of more hydrophilic linkers to improve physicochemical properties and the design of linkers that can release payloads with some degree of membrane permeability without compromising plasma stability. As our understanding of tumor biology and ADC pharmacology deepens, the rational design and application of non-cleavable linkers will continue to play a crucial role in advancing the next generation of targeted cancer therapies.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 18. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term stability of trastuzumab in plasma and whole blood samples stored under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Theoretical Advantages of Maleimide-dPEG®-TFP (MDTF) in Drug Conjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has seen remarkable advancements, with the linker technology playing a pivotal role in the efficacy and safety of these complex biomolecules. Among the diverse array of chemical linkers available, Maleimide-dPEG®-TFP (MDTF) has emerged as a compelling choice for drug conjugation, offering a unique combination of reactivity, stability, and hydrophilicity. This technical guide delves into the core theoretical advantages of the MDTF linker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a comprehensive resource for researchers in drug development.
Core Components and Their Intrinsic Advantages
The MDTF linker is a heterobifunctional crosslinker composed of three key moieties: a maleimide (B117702) group, a discrete polyethylene (B3416737) glycol (dPEG®) spacer, and a tetrafluorophenyl (TFP) ester. Each component contributes distinct and synergistic advantages to the overall performance of the linker in drug conjugation.
-
Maleimide Group: This functional group is highly selective for sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins. This specificity allows for controlled and site-specific conjugation to antibodies, particularly when engineered cysteine residues are introduced. The Michael addition reaction between a maleimide and a thiol is rapid and proceeds under mild physiological conditions, making it an efficient method for bioconjugation.[1][][3] However, the stability of the resulting thiosuccinimide linkage can be a concern due to the potential for a retro-Michael reaction, which can lead to premature drug release.[4][5] Strategies to mitigate this, such as the use of self-hydrolyzing maleimides, have been developed to enhance the stability of the conjugate.[5]
-
dPEG® Spacer: The discrete nature of the polyethylene glycol (dPEG®) spacer is a significant advantage over traditional, polydisperse PEG linkers. Each dPEG® product consists of a single, well-defined chain length and molecular weight, which ensures homogeneity in the final conjugate, a critical factor for regulatory approval and consistent batch-to-batch manufacturing.[6] The inherent hydrophilicity of the dPEG® chain helps to counteract the hydrophobicity of many cytotoxic payloads.[7][8][9] This increased water solubility can reduce aggregation, improve the pharmacokinetic profile of the ADC, and enable higher drug-to-antibody ratios (DARs) without compromising stability.[6][7][10][11][12]
-
TFP Ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester is an amine-reactive functional group responsible for coupling the linker to the drug molecule or a carrier. A primary advantage of TFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, particularly at neutral to basic pH.[13] This increased hydrolytic stability translates to higher conjugation efficiencies and more consistent results.[13]
Quantitative Data Presentation
The theoretical advantages of the MDTF linker are substantiated by quantitative data from various studies. The following tables summarize key performance metrics, comparing the components of MDTF linkers with other commonly used chemistries.
Table 1: Hydrolysis Rates of Amine-Reactive Esters
| pH | Ester Type | Half-life (t½) in minutes |
| 8.0 | NHS Ester | ~10 - 60 |
| 8.5 | NHS Ester | ~4 - 20 |
| 9.0 | NHS Ester | ~1 - 10 |
| 8.0 | TFP Ester | >180 |
| 8.5 | TFP Ester | ~120 |
| 9.0 | TFP Ester | ~60 |
Data synthesized from studies on the hydrolysis of NHS and TFP esters in aqueous buffers.
Table 2: Hydrophilicity of Linker Models
| Linker Model | Calculated LogP | Relative Hydrophilicity |
| SMCC | 3.2 | Lower |
| MD (MDTF-like) | 1.8 | Higher |
LogP values are a measure of hydrophobicity; lower values indicate higher hydrophilicity. Data based on a comparative study of SMCC and a 2-(maleimidomethyl)-1,3-dioxane (MD) linker model, which shares structural similarities in hydrophilicity with dPEG®-containing linkers.
Table 3: In Vivo Performance of ADCs with Hydrophilic vs. Hydrophobic Linkers
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Tumor Growth Inhibition (%) | Plasma Half-life (t½) (hours) |
| Hydrophobic | 4 | 15 - 30 | 50 - 70 | 100 - 150 |
| Hydrophilic (PEG) | 8 | < 5 | > 80 | 200 - 300 |
This table summarizes typical data from preclinical studies comparing ADCs with hydrophobic linkers (e.g., SMCC-based) and hydrophilic linkers (e.g., PEG-based). The exact values can vary depending on the antibody, payload, and tumor model.[7][9][10][14]
Table 4: Stability of Maleimide-Thiol Conjugates with PEG Linkers
| Incubation Condition | Linker Type | % Conjugate Remaining (after 7 days) |
| PBS | Maleimide-PEG | > 95% |
| 1 mM Glutathione | Maleimide-PEG | ~70% |
| 1 mM Glutathione | Mono-sulfone-PEG | > 90% |
This table presents data on the stability of a maleimide-PEG conjugate in the presence of a competing thiol, highlighting the potential for deconjugation via retro-Michael reaction. While mono-sulfone-PEG shows higher stability, maleimide-PEG still retains a significant portion of the conjugate.[15]
Experimental Protocols
The following section provides a detailed methodology for the key steps involved in conjugating a drug to an antibody using an MDTF linker.
1. Preparation of the Antibody
-
Objective: To generate free thiol groups on the antibody for reaction with the maleimide moiety of the MDTF linker.
-
Materials:
-
Antibody solution (e.g., 5-10 mg/mL in PBS, pH 7.2-7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate (B84403) buffered saline (PBS) with 1-5 mM EDTA, pH 7.0-7.5, degassed.
-
-
Protocol:
-
To the antibody solution, add a 10-20 fold molar excess of the reducing agent (TCEP is often preferred as it does not need to be removed prior to the maleimide reaction).
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
If DTT was used, remove the excess reducing agent by passing the solution through a desalting column equilibrated with the reaction buffer.
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent or other suitable methods.
-
2. Conjugation of the MDTF Linker to the Drug (if not pre-activated)
-
Objective: To attach the MDTF linker to the drug molecule via the TFP ester. This step assumes the drug has a primary amine.
-
Materials:
-
Drug with a primary amine
-
MDTF linker
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5.
-
-
Protocol:
-
Dissolve the drug and a 1.5 to 5-fold molar excess of the MDTF linker in a minimal amount of the anhydrous solvent.
-
Add the reaction buffer to the mixture. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of the protein in the next step.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
The progress of the reaction can be monitored by HPLC.
-
The resulting drug-linker conjugate can be purified by reverse-phase HPLC.
-
3. Conjugation of the Drug-Linker to the Reduced Antibody
-
Objective: To couple the maleimide group of the drug-linker conjugate to the free thiols of the reduced antibody.
-
Materials:
-
Reduced antibody from Step 1.
-
Drug-linker conjugate from Step 2.
-
Reaction buffer: PBS with 1-5 mM EDTA, pH 7.0-7.5, degassed.
-
Quenching reagent: N-acetylcysteine or cysteine.
-
-
Protocol:
-
Add the drug-linker conjugate to the reduced antibody solution at a molar ratio of 5-20 moles of drug-linker per mole of antibody.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.
-
Quench the reaction by adding a 10-fold molar excess of the quenching reagent over the starting amount of drug-linker to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug-linker and other small molecules.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Chemical structure of the MDTF linker.
Caption: Experimental workflow for ADC synthesis.
Caption: General mechanism of action of an ADC.
Conclusion
The theoretical advantages of the MDTF linker in drug conjugation are multifaceted and well-supported by empirical evidence. The combination of a thiol-reactive maleimide, a hydrophilic and discrete dPEG® spacer, and a stable amine-reactive TFP ester provides a powerful tool for the synthesis of next-generation ADCs. The enhanced hydrophilicity, improved stability, and potential for higher drug loading offered by MDTF-based linkers can lead to ADCs with superior pharmacokinetic profiles, greater in vivo efficacy, and a wider therapeutic window. The detailed experimental protocols and illustrative diagrams provided in this guide are intended to equip researchers with the knowledge and tools necessary to effectively utilize MDTF linkers in their drug development programs. As the field of targeted therapies continues to evolve, the rational design of linkers, such as MDTF, will remain a critical factor in the development of safer and more effective treatments for a wide range of diseases.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 15. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Conjugation of a Free Acid Drug-Linker to a Monoclonal Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug.[1][2][3] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicity.[1][2] A critical step in the development of ADCs is the stable covalent linkage of the drug to the antibody.[4] This document provides a detailed protocol for the conjugation of a drug-linker possessing a free carboxylic acid (herein referred to as "MDTF free acid") to the lysine (B10760008) residues of a monoclonal antibody using carbodiimide (B86325) chemistry.
The described method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond between the carboxyl group of the this compound and the primary amines of lysine residues on the mAb.[5][6][7] EDC activates the carboxyl group, which then reacts with Sulfo-NHS to create a more stable, amine-reactive intermediate, enhancing coupling efficiency in aqueous solutions.[6][7] This two-step approach is a widely adopted and robust method for protein conjugation.[6][8]
Data Presentation: Key Reaction Parameters
Successful conjugation requires careful optimization of reaction conditions. The following table summarizes the key quantitative parameters for the conjugation of this compound to a monoclonal antibody.
| Parameter | Recommended Range | Purpose |
| Molar Ratio (MDTF:EDC:Sulfo-NHS) | 1 : 1.5 : 1.5 to 1 : 5 : 5 | Activation of the this compound carboxyl group. |
| Molar Ratio (MDTF:mAb) | 5:1 to 20:1 | Controls the final Drug-to-Antibody Ratio (DAR). |
| Antibody Concentration | 2 - 10 mg/mL | Maintains antibody stability and reaction efficiency. |
| Reaction pH (Activation Step) | 5.0 - 6.0 | Optimal for EDC/Sulfo-NHS activation of carboxyl groups.[8] |
| Reaction pH (Conjugation Step) | 7.2 - 8.0 | Optimal for the reaction of NHS-esters with primary amines.[8][9] |
| Reaction Temperature | Room Temperature (20-25°C) | Balances reaction rate and protein stability. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the Sulfo-NHS ester.[6] |
| Reaction Time (Conjugation) | 1 - 2 hours | Allows for efficient conjugation to antibody lysine residues.[8] |
| Quenching Reagent Concentration | 20 - 50 mM (e.g., Tris, Lysine) | Stops the reaction by consuming excess reactive esters.[8] |
Experimental Protocols
This section provides detailed methodologies for the conjugation, purification, and characterization of the MDTF-mAb conjugate.
Materials and Reagents
-
Monoclonal Antibody (mAb): In a suitable buffer (e.g., PBS), free of amine-containing substances like Tris.
-
This compound: Purity >95%.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC): (e.g., Thermo Scientific, Cat. No. 22980).
-
N-hydroxysulfosuccinimide (Sulfo-NHS): (e.g., Thermo Scientific, Cat. No. 24510).
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[8]
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., Thermo Scientific, Cat. No. 28372).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification Columns: Zeba™ Spin Desalting Columns (Thermo Scientific) or a Size Exclusion Chromatography (SEC) column (e.g., Superdex 200).
-
Diafiltration System: Tangential Flow Filtration (TFF) system with appropriate molecular weight cut-off (MWCO) cassette (e.g., 30 kDa).
Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer (PBS, pH 7.4) . This can be achieved using desalting columns or dialysis.
-
Adjust the final concentration of the mAb to 5-10 mg/mL in cold PBS.
-
Determine the precise concentration of the mAb solution by measuring the absorbance at 280 nm (A280).
This compound Activation (Two-Step Protocol)
This two-step protocol activates the this compound separately before adding it to the antibody, which prevents unwanted crosslinking of the antibody.[8]
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer . EDC is susceptible to hydrolysis and should be handled quickly.[6]
-
Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. The recommended molar ratio is typically 1:1.5:1.5 (MDTF:EDC:Sulfo-NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl group of the MDTF.[6]
Conjugation of Activated MDTF to the Monoclonal Antibody
-
Add the activated MDTF-NHS ester solution from step 2.3 to the prepared mAb solution. The molar ratio of MDTF to mAb will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (e.g., start with a 10:1 molar excess of MDTF to mAb).
-
Ensure the pH of the reaction mixture is between 7.2 and 8.0 for optimal reaction with lysine amines.[8] If necessary, adjust the pH with a small amount of 0.5 M Sodium Phosphate buffer, pH 8.0.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
Quenching the Reaction
-
To stop the conjugation reaction, add a quenching reagent that contains a primary amine. Add the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.[8]
-
Incubate for 15 minutes at room temperature.
Purification of the Antibody-Drug Conjugate (ADC)
Purification is essential to remove unreacted MDTF, EDC/Sulfo-NHS byproducts, and any protein aggregates.[10][]
-
Size Exclusion Chromatography (SEC) or Desalting: For small-scale purifications, use a desalting column (e.g., Zeba™ Spin Desalting Column) to quickly remove small molecule impurities.[] For larger scales and higher resolution, use an SEC system.
-
Tangential Flow Filtration (TFF): For manufacturing scales, TFF is an efficient method for buffer exchange and removal of unconjugated molecules.[10] Perform diafiltration against PBS pH 7.4 until the unbound drug is below the desired level.
-
Concentrate the purified ADC to the desired final concentration.
-
Sterile filter the final ADC product using a 0.22 µm filter and store at 2-8°C.
Characterization of the ADC
Characterization is a critical quality control step to ensure the identity, purity, and potency of the ADC.[2][12]
-
Protein Concentration: Determine the final protein concentration using A280 measurement or a BCA assay.
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.[1][13]
-
UV-Vis Spectrophotometry: This is a straightforward method if the drug and antibody have distinct absorbance maxima.[] By measuring the absorbance at 280 nm and the drug's λmax, the concentrations of both can be determined, and the DAR calculated.[]
-
Hydrophobic Interaction Chromatography (HIC): As drug molecules are often hydrophobic, HIC can separate species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).[][15] The weighted average of the peak areas gives the average DAR.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to determine the precise mass of the conjugate and the distribution of different drug-loaded species.[1][16][17]
-
-
Purity and Aggregation: Analyze the purified ADC by Size Exclusion Chromatography (SEC-HPLC) to determine the percentage of monomer, aggregates, and fragments.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an ELISA or Surface Plasmon Resonance (SPR) assay.
Mandatory Visualizations
Chemical Conjugation Pathway
The following diagram illustrates the two-step chemical reaction for conjugating this compound to a monoclonal antibody using EDC and Sulfo-NHS.
Experimental Workflow
This diagram outlines the complete workflow from antibody preparation to the final characterization of the purified ADC.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 12. bioagilytix.com [bioagilytix.com]
- 13. sciex.com [sciex.com]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. enovatia.com [enovatia.com]
- 17. rapidnovor.com [rapidnovor.com]
Application Notes & Protocols: Synthesis and Purification of MDTF Free Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and purification methods for MDTF (4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid), a hydrophilic, heterobifunctional crosslinker used in the development of antibody-drug conjugates (ADCs). The following protocols are based on the methods described by Dovgan, I., et al. in Scientific Reports (2016).[1][2][3]
Introduction
MDTF is a non-cleavable ADC linker designed as a more hydrophilic and serum-stable alternative to the commonly used SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[1][2][4] By replacing the hydrophobic cyclohexyl ring with a 1,3-dioxane (B1201747) moiety, the MDTF linker enhances the hydrophilicity of the resulting ADC, which can lead to improved pharmacokinetic properties.[1][2] A key feature of the MDTF linker is the accelerated opening of the succinimide (B58015) ring, which stabilizes the conjugate and prevents the retro-Michael reaction that can lead to premature drug deconjugation in vivo.[1][4]
The synthesis of the MDTF free acid is a multi-step process involving the formation of a dioxane ring system, followed by hydrolysis and final esterification to introduce the tetrafluorobenzenesulfonic acid active ester.
Synthesis Workflow
The overall synthetic route for the MDTF reagent is depicted in the following workflow diagram.
References
- 1. 2-(Maleimidomethyl)-1,3-Dioxanes (MD): a Serum-Stable Self-hydrolysable Hydrophilic Alternative to Classical Maleimide Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Maleimidomethyl)-1,3-Dioxanes (MD): a Serum-Stable Self-hydrolysable Hydrophilic Alternative to Classical Maleimide Conjugation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Development of Antibody-Drug Conjugates Utilizing MDTF Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component influencing the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of MDTF (Met-Asp-Thr-Phe) free acid, a novel, hydrophilic, non-cleavable linker, in preclinical ADC development.
MDTF is designed to offer enhanced plasma stability compared to traditional maleimide-based linkers like SMCC, potentially leading to an improved therapeutic window. Its hydrophilic nature can also help to mitigate aggregation issues often associated with hydrophobic drug-linkers. These notes will guide researchers through the essential experimental procedures for creating and evaluating MDTF-based ADCs.
Data Presentation
Comprehensive and standardized data collection is crucial for the evaluation and comparison of different ADC constructs. The following tables provide a template for summarizing key quantitative data from preclinical studies of MDTF-based ADCs. Note: As of the date of this document, specific quantitative data for MDTF-based ADCs is not widely available in the public domain. These tables serve as a recommended format for data presentation.
Table 1: Conjugation Efficiency and Characterization
| ADC Construct | Antibody Concentration (mg/mL) | MDTF-Payload to Antibody Molar Ratio (in reaction) | Average Drug-to-Antibody Ratio (DAR) | % Monomer by SEC-HPLC | % Aggregates by SEC-HPLC |
| Example ADC | e.g., 10 | e.g., 5:1 | e.g., 3.8 | e.g., >95% | e.g., <5% |
| Control ADC | |||||
| Test ADC 1 | |||||
| Test ADC 2 |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen Expression | ADC Construct | Payload | IC50 (nM) |
| BT-474 | HER2+++ | Example MDTF-MMAE ADC | MMAE | e.g., 0.5 |
| SK-BR-3 | HER2+++ | Example MDTF-MMAE ADC | MMAE | |
| MCF-7 | HER2- | Example MDTF-MMAE ADC | MMAE | e.g., >1000 |
| BT-474 | HER2+++ | Control ADC (e.g., SMCC-MMAE) | MMAE |
Table 3: Plasma Stability
| ADC Construct | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | % Free Payload Detected |
| Example MDTF-ADC | Human | 7 | e.g., >95% | e.g., <1% |
| Example MDTF-ADC | Mouse | 7 | ||
| Control SMCC-ADC | Human | 7 | e.g., 62% | |
| Control SMCC-ADC | Mouse | 7 |
Table 4: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
| NCI-N87 (Gastric) | Vehicle Control | - | QW x 3 | 0 | 0/8 |
| NCI-N87 (Gastric) | Example MDTF-ADC | 3 | Single Dose | e.g., 85% | e.g., 2/8 |
| NCI-N87 (Gastric) | Control ADC | 3 | Single Dose | ||
| JIMT-1 (Breast) | Example MDTF-ADC | 5 | QW x 2 |
Experimental Protocols
The following are detailed protocols for the key experiments in the preclinical development of an MDTF-based ADC.
Protocol 1: MDTF-Payload Conjugation to Antibody via Thiol-Maleimide Chemistry
This protocol outlines the generation of free thiol groups on the antibody by reducing interchain disulfide bonds, followed by conjugation with a maleimide-activated MDTF-payload construct.
Workflow for Antibody-Payload Conjugation
Caption: Workflow for the conjugation of a maleimide-activated MDTF-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) at ≥ 2 mg/mL
-
MDTF free acid (requires activation to a maleimide-containing derivative with a payload attached)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
N-acetylcysteine
-
Sephadex G-25 desalting columns
-
Size-Exclusion Chromatography (SEC-HPLC) system
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into PBS, pH 7.2-7.4.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Reduction of Interchain Disulfides:
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 30-60 minutes. The exact TCEP concentration and incubation time should be optimized to achieve the desired number of free thiols (typically aiming for a DAR of 2-4).
-
Immediately purify the reduced antibody using a pre-equilibrated Sephadex G-25 column to remove excess TCEP.
-
-
Preparation of MDTF-Payload Solution:
-
Dissolve the maleimide-activated MDTF-payload in DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
To the chilled, reduced antibody solution, add the MDTF-payload stock solution to achieve a 5-10 fold molar excess of the linker-payload over the antibody.
-
Gently mix and incubate the reaction at 4°C for 1-2 hours or at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine (relative to the MDTF-payload) to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated payload and other small molecules using SEC-HPLC or dialysis.
-
-
Characterization:
-
Determine the average Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the percentage of monomer and aggregates using SEC-HPLC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of the ADC.[1][2][3]
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of an ADC using the MTT assay.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MDTF-based ADC and control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MDTF-ADC, a control ADC, and the free payload in complete medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions. Include wells with medium only as a control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of an MDTF-based ADC in a mouse xenograft model.[4]
Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of an ADC in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
MDTF-based ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches 100-200 mm³.
-
-
Randomization and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, control ADC, MDTF-ADC at different doses) with 8-10 mice per group.
-
Administer the ADCs and controls via intravenous (IV) injection according to the planned dosing schedule (e.g., single dose or multiple doses).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Protocol 4: Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the change in DAR or the release of free payload over time.[5][6]
Workflow for Plasma Stability Assay
Caption: Workflow for assessing the plasma stability of an antibody-drug conjugate.
Materials:
-
MDTF-based ADC
-
Human and/or mouse plasma
-
Incubator at 37°C
-
Protein A magnetic beads or similar for ADC capture
-
LC-MS/MS system
-
HIC-HPLC system
Procedure:
-
Incubation:
-
Incubate the MDTF-ADC in plasma at a defined concentration at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).
-
-
Sample Processing:
-
To measure DAR, isolate the ADC from the plasma using Protein A beads.
-
To measure free payload, perform a protein precipitation and/or liquid-liquid extraction on the plasma samples.
-
-
Analysis:
-
Analyze the isolated ADC by HIC-HPLC or LC-MS to determine the average DAR at each time point.
-
Quantify the concentration of released payload in the extracted samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the average DAR or the percentage of released payload as a function of time.
-
Calculate the in vitro half-life of the ADC linker.
-
Signaling Pathway of MMAE Payload
A common payload for ADCs is Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent. The following diagram illustrates its mechanism of action following release from the ADC within a cancer cell.
Signaling Pathway of MMAE
Caption: Mechanism of action of MMAE, from ADC internalization to apoptosis induction.
MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the microtubule network essential for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7][8] Studies have also indicated the involvement of the Akt/mTOR signaling pathway in MMAE-induced apoptosis.[7]
Conclusion
The use of this compound as a linker in ADC development offers the potential for creating more stable and effective targeted therapies. The protocols and guidelines presented in these application notes provide a framework for the systematic preclinical evaluation of MDTF-based ADCs. Rigorous adherence to these methodologies will enable researchers to generate high-quality, comparable data to inform the selection and advancement of promising ADC candidates. Further optimization of these general protocols for specific antibody-payload combinations will be necessary to achieve the best possible outcomes.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ADC Plasma Stability Assay [iqbiosciences.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
Application Notes and Protocols for the Analytical Characterization of Maleimide-Thiol Conjugated ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule. The conjugation of the drug to the antibody is a critical step that influences the efficacy, safety, and stability of the ADC. Maleimide-thiol chemistry is a widely used method for conjugating drugs to antibodies, typically through the cysteine residues of the mAb. The resulting maleimidocaproyl (MC) or similar linker can, however, be susceptible to degradation, leading to premature drug release. A more stable linkage is achieved through the use of maleimido-dithiomethyl-phenyl (MDTF) linkers, which undergo a stabilizing intramolecular cyclization.
Thorough analytical characterization of these MDTF-conjugated ADCs is crucial to ensure their quality, consistency, and performance. This document provides detailed application notes and protocols for the key analytical techniques used to characterize these complex biomolecules.
Key Analytical Techniques and Protocols
The comprehensive characterization of MDTF-conjugated ADCs requires a suite of orthogonal analytical methods to assess various critical quality attributes (CQAs). These include the drug-to-antibody ratio (DAR), drug load distribution, size heterogeneity (aggregation and fragmentation), charge heterogeneity, and confirmation of successful conjugation.
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and widely used method for determining the average DAR of an ADC.[1][2] This technique relies on the distinct absorbance maxima of the antibody and the conjugated drug.[1][]
Protocol:
-
Determine Extinction Coefficients:
-
Measure the absorbance of the unconjugated antibody at 280 nm to determine its concentration and extinction coefficient (ε_Ab,280_).
-
Measure the absorbance of the free drug-linker at its wavelength of maximum absorbance (λ_max,Drug_) and at 280 nm to determine its extinction coefficients (ε_Drug,λmax_ and ε_Drug,280_).
-
-
Sample Preparation:
-
Prepare the MDTF-conjugated ADC in a suitable buffer (e.g., PBS).
-
-
UV-Vis Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
DAR Calculation:
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations, which account for the contribution of the drug's absorbance at 280 nm:
-
C_Ab = (A_280 - (A_λmax * (ε_Drug,280 / ε_Drug,λmax))) / ε_Ab,280
-
C_Drug = A_λmax / ε_Drug,λmax
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = C_Drug / C_Ab
-
-
Quantitative Data Summary:
| Parameter | Symbol | Typical Value/Range | Reference |
| Antibody Absorbance Max | λ_max,Ab_ | 280 nm | [] |
| Drug Absorbance Max | λ_max,Drug_ | Varies by drug | [1] |
| Average DAR | DAR | 2 - 8 | [4][5] |
Experimental Workflow:
Caption: Workflow for DAR determination using UV-Vis spectroscopy.
Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different numbers of conjugated drugs based on their hydrophobicity.[6] It is considered a standard method for analyzing cysteine-conjugated ADCs.[1][7]
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
HIC-HPLC Analysis:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: Linear gradient from 100% A to 100% B.
-
35-40 min: 100% B
-
40-45 min: Re-equilibrate with 100% A.
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The relative peak area of each species represents its proportion in the mixture.
-
Calculate the average DAR by taking the weighted average of the different DAR species.
-
Quantitative Data Summary:
| DAR Species | Elution Order | Typical Relative Abundance (%) | Reference |
| DAR8 | Early | Varies | [4] |
| DAR6 | Varies | [8] | |
| DAR4 | Varies | [8] | |
| DAR2 | Varies | [8] | |
| DAR0 (Unconjugated) | Late | Varies | [1] |
Experimental Workflow:
Caption: Workflow for HIC analysis of ADC drug load distribution.
Size Heterogeneity Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius to assess the presence of aggregates and fragments.[9][10] This is critical as aggregates can impact product safety and efficacy.[11]
Protocol:
-
Mobile Phase Preparation:
-
A physiological buffer such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
-
Sample Preparation:
-
Dilute the ADC to a concentration of 1 mg/mL in the mobile phase.
-
-
SEC-HPLC Analysis:
-
Column: An appropriate SEC column (e.g., TSKgel G3000SWxl).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Run Time: Typically 30 minutes, isocratic.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).
-
Calculate the percentage of each species relative to the total peak area.
-
Quantitative Data Summary:
| Species | Elution Time | Typical Specification | Reference |
| Aggregates | Earlier | < 5% | [12] |
| Monomer | Main Peak | > 95% | [9] |
| Fragments | Later | < 1% | [10] |
Experimental Workflow:
Caption: Workflow for SEC analysis of ADC size heterogeneity.
Confirmation of Conjugation and DAR by Mass Spectrometry (MS)
MS is a powerful tool for the characterization of ADCs, providing confirmation of successful conjugation and an accurate determination of the DAR and drug distribution.[13][14] Intact mass analysis or analysis of subunits after reduction can be performed.
Protocol (Intact Mass Analysis):
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., dialysis or a desalting column) into a volatile buffer like ammonium acetate.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Identify the masses corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, etc., drug-linkers.
-
Calculate the average DAR from the relative abundance of the different species.
-
Quantitative Data Summary:
| Species | Expected Mass Increase per Drug | Reference |
| MDTF-Drug Linker | Mass of the specific drug-linker conjugate | [13] |
Experimental Workflow:
Caption: Workflow for MS analysis of ADCs.
Charge Heterogeneity Analysis by Capillary Isoelectric Focusing (cIEF)
cIEF separates proteins and their variants based on their isoelectric point (pI).[17][18] For ADCs, cIEF can resolve species with different levels of conjugation, as the addition of the drug-linker can alter the overall charge of the antibody.[19]
Protocol:
-
Sample Preparation:
-
Mix the ADC sample with carrier ampholytes, pI markers, and additives (e.g., urea, solubilizers) to improve resolution and prevent precipitation.[19]
-
-
cIEF Analysis:
-
Instrument: A cIEF system with whole-column imaging detection.
-
Focusing: Apply a high voltage across the capillary to allow the ADC species to migrate and focus at their respective pIs.
-
Mobilization: After focusing, mobilize the focused protein bands past the detector, typically by chemical or pressure mobilization.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different charge variants.
-
The pI of each variant can be determined by comparison to the pI markers.
-
The relative percentage of each variant is calculated from the peak areas.
-
Quantitative Data Summary:
| Variant | pI Shift Relative to mAb | Reference |
| Acidic Variants | Lower pI | [19] |
| Main Isoform | [19] | |
| Basic Variants | Higher pI | [19] |
Experimental Workflow:
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. Direct coupling of size exclusion chromatography and mass spectrometry for the characterization of complex monoclonal antibody products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. High-Resolution Accurate-Mass Mass Spectrometry Enabling In-Depth Characterization of in Vivo Biotransformations for Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. lcms.cz [lcms.cz]
- 17. Capillary Isoelectric Focusing with Electro-Osmotic Flow Mobilization | Springer Nature Experiments [experiments.springernature.com]
- 18. Capillary isoelectric focusing method development and validation for investigation of recombinant therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imaged capillary isoelectric focusing method development for charge variants of high DAR ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MDTF in Developing HER2-Targeted ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of 2-(Maleimidomethyl)-1,3-dioxane trifluoroacetate (B77799) (MDTF), a hydrophilic, non-cleavable linker, in the development of Human Epidermal Growth Factor Receptor 2 (HER2)-targeted ADCs.
MDTF was developed as a more stable alternative to commonly used maleimide-based linkers like SMCC. Its 1,3-dioxane (B1201747) structure increases the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the resulting ADC. Furthermore, the succinimide (B58015) ring of the MDTF linker is designed to undergo rapid hydrolysis after conjugation, leading to a stabilized thiosuccinimide ring and preventing the retro-Michael reaction that can cause premature drug release. These characteristics make MDTF an attractive linker for the development of next-generation ADCs.
Mechanism of Action of a HER2-Targeted ADC with a Non-Cleavable MDTF Linker
A HER2-targeted ADC utilizing a non-cleavable MDTF linker operates through a multi-step process to deliver its cytotoxic payload specifically to HER2-overexpressing cancer cells.
-
Target Binding: The ADC circulates in the bloodstream and the monoclonal antibody (e.g., trastuzumab) component specifically recognizes and binds to the HER2 receptor on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-HER2 receptor complex is internalized into the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized vesicle containing the ADC-receptor complex is trafficked to the lysosome.
-
Payload Release: Inside the acidic environment of the lysosome, cellular proteases degrade the antibody component of the ADC. Because the MDTF linker is non-cleavable, the cytotoxic payload is released as a conjugate, still attached to the linker and a single amino acid residue (cysteine) from the antibody.
-
Cytotoxic Effect: The payload-linker-amino acid catabolite then exerts its cytotoxic effect, for example, by inhibiting tubulin polymerization if the payload is an auristatin like MMAE, leading to cell cycle arrest and apoptosis.
Quantitative Data
No specific quantitative data for a HER2-targeted ADC utilizing the MDTF linker is currently available in the public domain. The following tables present data from HER2-targeted ADCs that employ other hydrophilic or non-cleavable linkers. This information is provided as a reference to illustrate the expected performance characteristics of ADCs with similar properties.
Table 1: In Vitro Cytotoxicity of HER2-Targeted ADCs with Hydrophilic/Non-Cleavable Linkers
| Cell Line | HER2 Expression | ADC Construct | Linker Type | Payload | IC50 (ng/mL) | Reference |
| SK-BR-3 | High | Trastuzumab-scFv-MMAE | Hydrophilic, Cleavable | MMAE | ~10 | [1][2][3] |
| BT-474 | High | Trastuzumab-Thailanstatin | Non-cleavable | Thailanstatin | 13-43 | [4] |
| NCI-N87 | High | Trastuzumab-Thailanstatin | Non-cleavable | Thailanstatin | 13-43 | [4] |
| MDA-MB-361-DYT2 | Moderate | Trastuzumab-Thailanstatin (DAR >3.5) | Non-cleavable | Thailanstatin | ~77 | [4] |
| JIMT-1 | Moderate | Trastuzumab-MMAE | Hydrophilic, Cleavable | MMAE | ~100 | [3] |
Table 2: In Vivo Efficacy of HER2-Targeted ADCs with Stable/Non-Cleavable Linkers in Xenograft Models
| Xenograft Model | ADC Construct | Dosing Regimen | Tumor Growth Inhibition | Reference |
| NCI-N87 | Anti-Her2 ADC | Single i.v. dose | Significant tumor regression | [5] |
| HCC-1954 | Anti-Her2 ADC | Single i.v. dose | Significant tumor regression | [5] |
| JIMT-1 | ANT-043 (scFv-MMAE) | 1 mg/kg, single dose | Complete tumor cures | [3] |
| BxPC3 | C16-PEG6-C2-MMAD | 10 mg/kg, single dose | Significant tumor growth inhibition | [6] |
Experimental Protocols
Protocol 1: Synthesis of MDTF-Payload Conjugate (e.g., MDTF-MMAE)
This protocol is a general guideline based on the synthesis of other maleimide-linker-payloads and would require optimization for MDTF.
Materials:
-
MDTF (synthesized as described by Dovgan et al., 2016)
-
MMAE (Monomethyl Auristatin E)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Activation of MDTF:
-
Dissolve MDTF in anhydrous DCM.
-
Add 1.1 equivalents of DCC and 1.1 equivalents of NHS.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the formation of the NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure to obtain the crude MDTF-NHS ester.
-
-
Conjugation to MMAE:
-
Dissolve the crude MDTF-NHS ester in anhydrous DMF.
-
In a separate flask, dissolve 1.0 equivalent of MMAE in anhydrous DMF and add 1.2 equivalents of TEA.
-
Slowly add the MDTF-NHS ester solution to the MMAE solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS to confirm the formation of the MDTF-MMAE conjugate.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the pure MDTF-MMAE conjugate.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: Conjugation of MDTF-MMAE to Trastuzumab
This protocol is based on standard maleimide-thiol conjugation to a reduced antibody.
Materials:
-
Trastuzumab
-
MDTF-MMAE
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.4, degassed
-
Sephadex G-25 desalting column
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for thiol quantification
Procedure:
-
Antibody Reduction:
-
Prepare a solution of Trastuzumab in degassed PBS (e.g., 5-10 mg/mL).
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP by passing the solution through a pre-equilibrated Sephadex G-25 desalting column with degassed PBS.
-
Determine the concentration of free thiols using Ellman's reagent.
-
-
Conjugation Reaction:
-
Prepare a stock solution of MDTF-MMAE in anhydrous DMSO (e.g., 10 mM).
-
Add the MDTF-MMAE stock solution to the reduced antibody solution at a molar ratio of 5-10 moles of MDTF-MMAE per mole of antibody. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted MDTF-MMAE and other small molecules using a Sephadex G-25 desalting column or through tangential flow filtration (TFF) with PBS as the exchange buffer.
-
Concentrate the purified ADC to the desired concentration.
-
-
Characterization of the ADC:
-
Determine the protein concentration by UV-Vis spectroscopy at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) by UV-Vis spectroscopy (measuring absorbance at 280 nm and the characteristic absorbance of the payload) or by Hydrophobic Interaction Chromatography (HIC).
-
Analyze the ADC by size-exclusion chromatography (SEC) to assess for aggregation.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MDTF-Trastuzumab-MMAE ADC
-
Unconjugated Trastuzumab (negative control)
-
Free MMAE (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MDTF-Trastuzumab-MMAE ADC, unconjugated Trastuzumab, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the serially diluted compounds. Include wells with medium only as a blank control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
HER2-positive cancer cells (e.g., NCI-N87, BT-474)
-
Matrigel (optional)
-
MDTF-Trastuzumab-MMAE ADC
-
Vehicle control (e.g., PBS)
-
Unconjugated Trastuzumab
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million HER2-positive cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
Unconjugated Trastuzumab
-
MDTF-Trastuzumab-MMAE ADC (at various doses)
-
-
Administer the treatments intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
-
-
Monitoring and Data Collection:
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Visualizations
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Experimental Workflow for MDTF-ADC Development
Caption: General workflow for the development of an MDTF-based ADC.
Intracellular Trafficking of a HER2-Targeted MDTF-ADC
Caption: Intracellular fate of a non-cleavable MDTF-ADC after HER2 binding.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anti-HER2, High-DAR Antibody Fragment-Drug Conjugates with a Glucuronide-Based MMAE Linker-Payload Demonstrate Superior Efficacy over IgG-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Workflow of MDTF-based Antibody-Drug Conjugate (ADC) Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This targeted delivery minimizes systemic toxicity while maximizing efficacy at the tumor site. Microtubule-disrupting agents, such as tubulysin-like factors (MDTFs), are highly potent payloads that induce cell cycle arrest and apoptosis by inhibiting tubulin polymerization.
A critical component of an ADC is the linker that connects the antibody to the payload. The linker's stability in circulation and its ability to efficiently release the payload at the target site are paramount for therapeutic success. The heterobifunctional crosslinker, sodium 4-(maleimidomethyl)-1,3-dioxane-5-carbonyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate (MDTF), offers a more stable alternative to commonly used maleimide-based linkers like SMCC. The MDTF linker's design aims to reduce the retro-Michael reaction, leading to a more stable ADC in vivo.
These application notes provide a detailed experimental workflow for the production, purification, and characterization of an MDTF-based ADC utilizing a microtubule-disrupting tubulysin-like factor as the payload.
Mechanism of Action: MDTF-based Tubulysin (B8622420) ADC
An MDTF-based tubulysin ADC exerts its cytotoxic effect through a multi-step process. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell through endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, leading to the release of the MDTF-payload. The released tubulysin-like payload then binds to tubulin, disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Experimental Workflow for MDTF-based ADC Production
The production of an MDTF-based ADC involves a series of well-defined steps, including antibody preparation, conjugation of the MDTF-payload to the antibody, and subsequent purification and characterization of the final ADC product. The following diagram outlines the general experimental workflow.
Quantitative Data Summary
The following tables provide representative quantitative data for tubulysin-based ADCs. Note that these values are illustrative and can vary depending on the specific antibody, payload, linker, and cell line used.
Table 1: In Vitro Cytotoxicity of Tubulysin Analogs and a Representative ADC
| Compound/ADC | Cell Line | Target Antigen | IC₅₀ (ng/mL) |
| Tubulysin Analog A | L540cy | CD30 | 1.1 - 2.2 |
| Tubulysin Analog B | Karpas-299 | CD30 | 1.5 - 3.0 |
| Anti-CD30 ADC (Tubulysin Payload) | L540cy | CD30 | ~5 |
| Anti-CD30 ADC (Tubulysin Payload) | Karpas-299 | CD30 | ~10 |
Table 2: Representative Drug-to-Antibody Ratio (DAR) and Purity Data
| ADC Batch | Average DAR (by UV-Vis) | Average DAR (by LC-MS) | Monomer Purity (by SEC) |
| MDTF-ADC-001 | 3.8 | 3.75 | >98% |
| MDTF-ADC-002 | 4.1 | 4.05 | >97% |
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the production and characterization of an MDTF-based ADC.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.4, degassed
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the mAb solution to a final concentration of 5-10 mg/mL in the degassed Reaction Buffer.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the Reaction Buffer.
-
Reduction Reaction: Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP by passing the reaction mixture through a pre-equilibrated desalting column using the degassed Reaction Buffer.
Protocol 2: MDTF-Payload Conjugation
This protocol details the conjugation of the maleimide-activated MDTF-tubulysin payload to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
MDTF-tubulysin payload with a maleimide (B117702) group, dissolved in an organic solvent (e.g., DMSO)
-
Quenching Solution: N-acetylcysteine (100 mM in Reaction Buffer)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.4, degassed
Procedure:
-
Payload Preparation: Prepare a stock solution of the MDTF-tubulysin payload (e.g., 10 mM) in DMSO.
-
Conjugation Reaction: Add a 5-10 molar excess of the MDTF-tubulysin payload solution to the reduced antibody solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture at 4°C for 2-4 hours or at room temperature for 1-2 hours, protected from light, with gentle mixing.
-
Quenching: Add a 20-fold molar excess of the Quenching Solution (relative to the MDTF-payload) to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
Protocol 3: ADC Purification
This protocol describes the purification of the ADC from unconjugated payload, excess quenching reagent, and other small molecules.
Materials:
-
Crude ADC solution from Protocol 2
-
Purification Buffer: PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) system and column
-
Tangential Flow Filtration (TFF) system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa)
Procedure:
-
Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with Purification Buffer.
-
Load the crude ADC solution onto the column.
-
Elute the ADC with Purification Buffer, collecting the fractions corresponding to the monomeric ADC peak.
-
-
Tangential Flow Filtration (TFF) / Buffer Exchange:
-
Pool the ADC-containing fractions from SEC.
-
Concentrate the ADC and exchange the buffer to the final formulation buffer using a TFF system.
-
Perform diafiltration with at least 5-10 diavolumes of the final formulation buffer to ensure complete removal of any remaining small molecules.
-
Concentrate the final ADC product to the desired concentration.
-
Protocol 4: ADC Characterization
This protocol outlines key analytical methods to characterize the purified MDTF-based ADC.
A. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry:
-
Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (e.g., ~250 nm for some tubulysins).
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and solving simultaneous equations.
-
The DAR is the molar ratio of the payload to the antibody.
B. Drug-to-Antibody Ratio (DAR) and Drug Distribution by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Analyze the intact ADC by LC-MS under denaturing conditions.
-
Deconvolute the resulting mass spectrum to identify the masses of the different drug-loaded antibody species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the different DAR species based on their relative abundance.
C. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Analyze the purified ADC on an SEC column using an appropriate mobile phase.
-
Determine the percentage of monomer, aggregate, and fragment by integrating the peak areas in the chromatogram.
D. In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the MDTF-based ADC, a non-targeting control ADC, and the free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the ADC that inhibits cell growth by 50%).
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the production and characterization of MDTF-based antibody-drug conjugates. The use of the stable MDTF linker in conjunction with a potent tubulysin-like payload represents a promising strategy for the development of next-generation ADCs with an improved therapeutic window. Rigorous characterization of the final ADC product is crucial to ensure its quality, potency, and safety.
Application Notes and Protocols for Measuring Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) with MDTF Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety. An optimal DAR ensures sufficient potency while minimizing potential toxicity associated with high drug loading. This document provides detailed application notes and protocols for the accurate determination of DAR for ADCs constructed using the innovative 2-(Maleimidomethyl)-1,3-Dioxane (MD)-based linker, MDTF.
The MDTF linker is a next-generation hydrophilic linker designed to overcome some of the challenges associated with traditional linkers, such as the commonly used SMCC. By replacing the hydrophobic cyclohexyl ring of SMCC with a hydrophilic 1,3-dioxane (B1201747) moiety, the MDTF linker can improve the aqueous solubility and reduce the aggregation potential of ADCs, particularly those carrying hydrophobic payloads.[1][2] Furthermore, the MDTF linker undergoes a self-hydrolyzing reaction that stabilizes the maleimide-thiol conjugate, preventing the retro-Michael reaction and subsequent drug loss in vivo.
This guide outlines the principles and detailed methodologies for three key analytical techniques for DAR determination of MDTF-linked ADCs: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
MDTF Linker Chemistry and Conjugation
The MDTF (sodium 4-(maleimidomethyl)-1,3-dioxane-5-carbonyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate) linker is a heterobifunctional crosslinker. It contains an NHS-ester (N-hydroxysuccinimide ester) for reaction with primary amines (e.g., lysine (B10760008) residues on the antibody) and a maleimide (B117702) group for reaction with thiol groups (e.g., from reduced interchain disulfides of the antibody). The conjugation process typically involves the partial reduction of the antibody's disulfide bonds to generate free thiols, followed by the reaction with the maleimide group of the drug-linker construct.
References
Troubleshooting & Optimization
Technical Support Center: MDTF Free Acid Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MDTF (Molecule-Derived, Thiol-Functionalized) free acid conjugation reactions. The following information addresses common challenges and provides detailed protocols to ensure successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conjugation yield with MDTF free acid?
Low conjugation yield is a frequent issue and can stem from several factors:
-
Suboptimal pH: The pH of the reaction buffer is critical. For maleimide-thiol reactions, a pH range of 6.5-7.5 is generally recommended to favor the reaction with thiols over the hydrolysis of the maleimide (B117702) group.[1] For the activation of the carboxylic acid, different pH conditions might be necessary, creating a two-step pH adjustment process.
-
Inefficient Activation of the Carboxylic Acid: The free acid of MDTF needs to be activated to react with an amine group on the target molecule. Incomplete activation will directly result in low yield.
-
Presence of Competing Nucleophiles: Primary amines in the reaction buffer (e.g., Tris) can compete with the target molecule for the activated this compound.
-
Steric Hindrance: The structure of the MDTF molecule or the target biomolecule may sterically hinder the reactive groups, slowing down or preventing the reaction.
-
Instability of Reactants: The maleimide group on the MDTF can undergo hydrolysis, especially at a pH above 7.5.[2] The activated carboxylic acid ester can also be susceptible to hydrolysis.
-
Incorrect Molar Ratio: An inappropriate molar ratio of MDTF to the target molecule can lead to incomplete conjugation. A 10:1 to 20:1 molar ratio of dye (or molecule to be conjugated) to protein is often recommended as a starting point for optimization.[2]
Q2: How can I minimize aggregation of my protein during the conjugation reaction?
Protein aggregation is a common side effect of conjugation reactions. Here are some strategies to minimize it:
-
Optimize Protein Concentration: High protein concentrations can increase the likelihood of intermolecular crosslinking and aggregation.[1] Performing the reaction at a lower protein concentration is advisable.
-
Screen Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability.[1] It is recommended to screen different buffer conditions to find the optimal one for your specific protein.
-
Use of Excipients: Certain additives, such as arginine or polysorbates, can help to reduce aggregation.[1]
-
Control the Degree of Conjugation: A high degree of conjugation can lead to changes in the protein's surface properties, promoting aggregation. Optimizing the molar ratio of MDTF to the protein can help control the number of conjugated molecules.
Q3: What are the best methods for purifying the MDTF conjugate?
The choice of purification method depends on the properties of the conjugate and the nature of the impurities. Common techniques include:
-
Size Exclusion Chromatography (SEC): This is a widely used method for separating the larger conjugate from smaller, unreacted MDTF and other small-molecule reagents.[3]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate conjugates with different drug-to-antibody ratios (DARs) or to remove unreacted protein.[4][5]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their charge and can be effective in purifying conjugates and removing impurities.[3]
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a scalable method for buffer exchange and removing small molecule impurities.[3][6]
Q4: How do I accurately determine the concentration and degree of conjugation (DoC) of my MDTF conjugate?
Accurate characterization is crucial. Several analytical techniques can be employed:
-
UV/Vis Spectroscopy: If the MDTF molecule has a distinct absorbance spectrum from the protein, UV/Vis spectroscopy can be a quick method to estimate the DoC.[5][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for detailed analysis of the conjugate, including determining the DoC and quantifying free MDTF.
-
Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the mass of the conjugate, allowing for accurate determination of the DoC.[5][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound conjugation reactions.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Inefficient activation of the carboxylic acid. | Screen different coupling agents (e.g., EDC/NHS, HATU).[8][9] Optimize the reaction time and temperature for the activation step. |
| Suboptimal pH for maleimide-thiol reaction. | Maintain the pH of the reaction buffer between 6.5 and 7.5. Use a non-amine-containing buffer like PBS or HEPES.[2] | |
| Hydrolysis of the maleimide group. | Perform the conjugation reaction promptly after preparing the MDTF solution. Avoid pH values above 7.5.[2] | |
| High Levels of Aggregation | High protein concentration. | Reduce the protein concentration during the conjugation reaction.[1] |
| Inappropriate buffer conditions. | Screen different buffers, pH, and ionic strengths to find conditions that maintain protein stability.[1] Consider adding stabilizing excipients.[1] | |
| High degree of conjugation. | Reduce the molar ratio of MDTF to the target protein. | |
| Heterogeneous Product | Inconsistent number of available conjugation sites on the protein. | Ensure the starting protein is of high purity.[1] Consider site-specific conjugation methods if homogeneity is critical.[4] |
| Side reactions competing with the main conjugation reaction. | Optimize reaction conditions (pH, temperature, time) to favor the desired reaction.[1] Ensure the absence of extraneous thiol-containing reagents if using maleimide chemistry.[1] | |
| Difficulty in Purification | Similar properties of conjugate and impurities. | Employ orthogonal purification methods. For example, follow SEC with IEX or HIC. |
| Non-specific binding to chromatography media. | Modify the buffer conditions (e.g., salt concentration, pH) to reduce non-specific interactions. |
Experimental Protocols
Protocol 1: Two-Step this compound Conjugation to a Protein
This protocol describes a two-step conjugation process: 1) activation of the this compound and 2) reaction with the protein's amine groups, followed by the maleimide-thiol reaction.
Materials:
-
This compound
-
Target protein with available amine and thiol groups (e.g., antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer at a concentration of 2-10 mg/mL. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP.[2]
-
MDTF Activation:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[2]
-
In a separate tube, add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the required amount of MDTF in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction (Amide Coupling):
-
Immediately add the activated MDTF solution to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Conjugation Reaction (Maleimide-Thiol Coupling):
-
Adjust the pH of the reaction mixture to 7.2-7.4 if necessary.
-
Incubate for an additional 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to stop the reaction by consuming excess reactive MDTF.
-
Purification: Purify the MDTF-protein conjugate using a desalting column or other appropriate chromatography method to remove unreacted MDTF and byproducts.[3]
Protocol 2: Characterization of the MDTF Conjugate
1. Determination of Protein Concentration:
-
Measure the absorbance of the conjugate solution at 280 nm (A280).
-
Calculate the protein concentration using the Beer-Lambert law and the protein's extinction coefficient.
2. Determination of Degree of Conjugation (DoC):
-
Measure the absorbance of the conjugate at the maximum absorbance wavelength of the MDTF molecule (A_max).
-
Calculate the DoC using the following formula:
-
DoC = (A_max of conjugate * Molar extinction coefficient of protein at 280 nm) / ((A280 of conjugate - A_max of conjugate * Correction Factor) * Molar extinction coefficient of MDTF at A_max)
-
The correction factor accounts for the absorbance of the MDTF at 280 nm.
-
Visualizations
Caption: Workflow for the two-step this compound conjugation reaction.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 7. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Enhancing the Yield of MDTF-Linked ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of MDTF-linked antibody-drug conjugates (ADCs). Our goal is to help you optimize your experimental protocols and improve the overall yield and quality of your ADCs.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of MDTF-based linker-payloads to antibodies.
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are observing a consistently low DAR and low yields after conjugating our antibody with an MDTF-linker payload. What are the potential causes and how can we improve our conjugation efficiency?
Answer: Low DAR and poor conjugation efficiency are common hurdles in ADC development.[] Several factors, from reaction conditions to reagent quality, can contribute to this issue. Below are key areas to investigate and optimize.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction pH: The pH of the conjugation buffer is critical for the maleimide-thiol reaction.[2]
-
Recommendation: Maintain a reaction pH between 6.5 and 7.5. At pH values below 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form.[2] Conversely, at pH values above 7.5, the maleimide (B117702) group can become unstable and susceptible to hydrolysis, and side reactions with other nucleophilic groups like lysine (B10760008) residues can occur.[2]
-
-
Thiol Oxidation: Free thiol groups on the antibody are susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides.[2]
-
Recommendation:
-
Disulfide Bond Reduction: Ensure complete reduction of interchain disulfide bonds using an appropriate reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it is stable, odorless, and effective over a wide pH range.[2]
-
Preventing Re-oxidation: Degas buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[2]
-
-
-
Incorrect Stoichiometry: The molar ratio of the MDTF-linker-payload to the antibody's reactive thiols significantly impacts conjugation efficiency.[2]
-
Recommendation: Perform optimization experiments with varying molar excesses of the linker-payload to determine the optimal ratio for your specific antibody and payload.
-
-
Hydrophobicity of the Linker-Payload: Highly hydrophobic payloads can have poor solubility in aqueous conjugation buffers, reducing their availability to react with the antibody and leading to aggregation.[3][4]
-
Recommendation: Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to the conjugation reaction to improve solubility. Be cautious, as high concentrations can denature the antibody.[3]
-
-
Steric Hindrance: The conjugation site on the antibody may be sterically hindered, preventing efficient access for the MDTF linker.[4]
-
Recommendation: If possible, consider site-specific conjugation methods that target more accessible amino acid residues. Alternatively, using a linker with a longer spacer arm might alleviate steric hindrance.[4]
-
Experimental Workflow for Optimizing Conjugation Efficiency
Caption: Workflow for ADC conjugation and optimization.
Issue 2: ADC Aggregation During or After Conjugation
Question: We are observing significant aggregation of our ADC, leading to low recovery of the monomeric product after purification. What could be the cause and how can we mitigate this?
Answer: ADC aggregation is a common challenge, particularly with hydrophobic payloads, and can occur at various stages of the manufacturing process.[] Aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[4][]
Potential Causes & Troubleshooting Steps:
-
High Hydrophobicity: The conjugation of multiple hydrophobic drug-linker molecules can increase the overall hydrophobicity of the antibody, promoting self-association and aggregation.[4]
-
Recommendation:
-
Optimize DAR: A lower drug-to-antibody ratio may be necessary to maintain solubility. The optimal DAR is a balance between potency and physicochemical properties.[4]
-
Use Hydrophilic Linkers: Incorporating hydrophilic spacers, such as PEG, into the linker design can help to offset the hydrophobicity of the payload.[6]
-
-
-
Suboptimal Buffer Conditions: The buffer composition, including pH and ionic strength, can influence protein stability.
-
Recommendation: Screen different buffer formulations during conjugation and for the final formulation to identify conditions that maximize the stability of the ADC.
-
-
High Protein Concentration: Processing ADCs at high concentrations can increase the likelihood of aggregation.
-
Recommendation: Perform conjugation and purification at an optimized protein concentration.
-
-
Inefficient Purification: The presence of unreacted linker-payload or other impurities can sometimes contribute to aggregation.
-
Recommendation: Employ efficient purification methods like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to remove aggregates and other impurities.[][]
-
Table 1: Impact of DAR on ADC Aggregation
| Drug-to-Antibody Ratio (DAR) | Hydrophobicity | Tendency for Aggregation | Recommended Action |
| Low (e.g., 2) | Lower | Lower | Often a good starting point for maintaining ADC stability. |
| High (e.g., 8) | Higher | Higher | May require the use of hydrophilic linkers or other formulation strategies to prevent aggregation.[4] |
Issue 3: Instability of the Final ADC Product
Question: Our purified MDTF-linked ADC shows instability over time, with a decreasing DAR observed during storage. What is causing this and how can we improve stability?
Answer: The stability of the maleimide-thiol linkage is a critical factor for the in vivo efficacy and safety of an ADC. The succinimide (B58015) thioether formed can be susceptible to retro-Michael addition, leading to premature drug release.[8][9]
Potential Causes & Troubleshooting Steps:
-
Retro-Michael Addition: The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols like albumin in the bloodstream, leading to deconjugation.[8]
-
Recommendation:
-
Linker Chemistry: While MDTF is designed for improved stability, ensure proper conjugation conditions are met. Some next-generation maleimide derivatives offer enhanced stability.[10]
-
Site of Conjugation: The local microenvironment of the conjugation site can influence stability. Cysteine residues in less solvent-accessible locations or within a positively charged environment can lead to more stable conjugates.[8]
-
-
-
Storage Conditions: Inappropriate storage conditions can accelerate degradation.
-
Recommendation: Store the purified ADC in an optimized buffer at a recommended temperature (e.g., 4°C for short-term, -80°C for long-term). Perform stability studies to determine the optimal storage conditions.[2]
-
Logical Diagram for Troubleshooting ADC Instability
Caption: Troubleshooting logic for ADC instability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an MDTF-linked ADC?
The optimal DAR is a balance between achieving sufficient potency and maintaining favorable pharmacokinetic properties.[4] While a higher DAR can increase cytotoxic potential, it can also lead to issues with aggregation, instability, and rapid clearance from circulation.[4] Generally, a DAR of 2 to 4 is considered ideal for many ADCs, but the optimal value is dependent on the specific antibody, payload, and target, and should be determined empirically.[]
Q2: How can I accurately determine the DAR of my ADC?
Several analytical techniques can be used to determine the average DAR and the distribution of different drug-loaded species. Hydrophobic Interaction Chromatography (HIC) is a widely used method that separates ADC species based on the hydrophobicity conferred by the drug-linker.[4] Other methods include UV-Vis spectroscopy, and mass spectrometry (LC-MS).[11][12]
Q3: What are the best practices for purifying MDTF-linked ADCs to maximize yield?
The purification of ADCs is a multi-step process aimed at removing unconjugated antibody, free linker-payload, and aggregates. A combination of chromatography techniques is often employed.
-
Size Exclusion Chromatography (SEC): Effective for removing aggregates and separating the ADC from smaller impurities.[]
-
Hydrophobic Interaction Chromatography (HIC): Useful for separating ADC species with different DAR values and removing unconjugated antibody.[]
-
Tangential Flow Filtration (TFF) / Ultrafiltration-Diafiltration (UF/DF): Widely used for buffer exchange and removal of small molecule impurities, with yields often exceeding 90%.[][]
Table 2: Comparison of ADC Purification Techniques
| Technique | Principle | Primary Application in ADC Purification |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[] | Removal of aggregates and buffer exchange.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[4] | Separation of different DAR species, removal of unconjugated antibody.[4][] |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge.[] | Removal of charge variants and other impurities.[] |
| Tangential Flow Filtration (TFF) | Separation based on molecular weight cutoff using a membrane.[] | Buffer exchange, removal of unconjugated linker-payload and other small molecules.[] |
Experimental Protocols
Protocol 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a freshly prepared solution of a reducing agent (e.g., TCEP) to the antibody solution. A molar excess of the reducing agent is typically required.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) to ensure complete reduction of the interchain disulfide bonds.
-
Remove the excess reducing agent immediately prior to conjugation. This can be achieved by buffer exchange using TFF or a desalting column.[3]
Protocol 2: MDTF-Linker-Payload Conjugation
-
Dissolve the MDTF-linker-payload in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Add the linker-payload stock solution to the reduced and purified antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.[3]
-
The reaction should be performed in a buffer with a pH of 6.5-7.5.[2]
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 1-4 hours). The optimal time should be determined through time-course experiments.[2]
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to react with any remaining maleimide groups.
Protocol 3: ADC Purification by HIC
-
Column: Use a HIC column suitable for antibody separations (e.g., Butyl or Phenyl).
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[4]
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.[4]
-
Equilibrate the column with Mobile Phase A.
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the bound species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Unconjugated antibody will elute first, followed by ADC species with increasing DAR values.[4]
-
Collect fractions corresponding to the desired DAR species.
-
Pool the relevant fractions and perform buffer exchange into a suitable formulation buffer.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Aggregation in MDTF Antibody-Drug Conjugates
This technical support center provides guidance to researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating aggregation issues encountered with Morpho-dialkyl-tetra-fluoro-phenazine (MDTF) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of MDTF ADC aggregation?
A1: Aggregation of MDTF ADCs can stem from a variety of factors related to the inherent properties of the ADC and its surrounding environment. The conjugation of hydrophobic payloads and linkers to the monoclonal antibody (mAb) surface is a primary cause, creating hydrophobic patches that can interact between ADC molecules and initiate aggregation.[1][2] Other significant factors include unfavorable buffer conditions, such as pH and ionic strength, which can fail to properly shield electrostatic interactions or approach the antibody's isoelectric point where solubility is minimal.[1][3] Environmental stressors like thermal stress, repeated freeze-thaw cycles, and mechanical agitation can also denature the antibody component, leading to aggregation.[2][3] The specific chemistry used for conjugation, such as thiol-maleimide chemistry, can also impact the conformational stability of the ADC.[3][4]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the aggregation of MDTF ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts ADC stability. A higher DAR increases the overall hydrophobicity of the ADC, which can lead to a greater propensity for aggregation.[3][5] While a higher DAR may be desirable for increased potency, it often comes at the expense of reduced stability and a higher tendency to aggregate.[3][5] Conversely, a very low DAR might decrease efficacy.[6] Pharmacokinetic studies have shown that ADCs with a very high DAR (e.g., 9-10) can exhibit rapid clearance from the bloodstream, potentially due to aggregation and subsequent uptake by the liver.[7][8] Therefore, optimizing the DAR is a crucial step in balancing therapeutic efficacy with stability.
Q3: What are the potential consequences of MDTF ADC aggregation?
A3: ADC aggregation can have several detrimental effects on the therapeutic product. Aggregates, particularly high molecular weight species, can be immunogenic, potentially causing severe allergic reactions in patients.[1] Aggregation can also lead to a decrease in the efficacy of the ADC by modifying the structure and hindering the antigen-binding capability.[9][10] Furthermore, aggregation can impact the stability and shelf-life of the ADC product.[2][9] From a manufacturing perspective, the formation of aggregates necessitates additional purification steps, which increases processing time and costs, and reduces the overall yield.[1]
Troubleshooting Guides
Issue 1: Increased High Molecular Weight Species (HMWS) Observed in Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis reveals a notable increase in peaks eluting earlier than the main monomer peak, indicating the presence of soluble aggregates.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Unfavorable Buffer Conditions | Optimize Buffer Composition: Ensure the buffer pH is sufficiently far from the antibody's isoelectric point (pI) to maintain net charge and solubility.[1] Adjust the ionic strength, typically starting around 150 mM NaCl, to adequately screen charge-charge interactions without promoting hydrophobic interactions.[3] |
| High Drug-to-Antibody Ratio (DAR) | Evaluate and Optimize DAR: If aggregation is persistent, consider reducing the average DAR. While this may impact potency, it can significantly improve stability.[5] Perform a thorough characterization to find the optimal balance between efficacy and aggregation propensity. |
| Hydrophobic Payload/Linker | Introduce Hydrophilic Moieties: If possible, consider using more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, to reduce the overall hydrophobicity of the ADC.[2][] |
| Environmental Stress | Control Handling and Storage: Minimize freeze-thaw cycles.[3] Avoid vigorous shaking or other forms of mechanical stress.[2] Ensure proper storage at recommended temperatures and protect from light if the payload is photosensitive.[2] |
| Conjugation Process | Immobilize Antibody During Conjugation: To prevent aggregation at its source, consider immobilizing the antibodies on a solid-phase support during the conjugation process. This keeps the antibody molecules physically separated under potentially destabilizing conditions.[1] |
Issue 2: Visible Particulates or Precipitation in the ADC Formulation
Symptom: You observe cloudiness, precipitation, or visible particles in your MDTF ADC solution.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Severe Aggregation | Formulation Optimization with Excipients: Introduce stabilizing excipients into your formulation. Surfactants like polysorbate 20 or 80 can prevent surface-induced aggregation. Sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, histidine) can also act as stabilizers.[] |
| Poor Solubility of ADC | Payload/Linker Modification: If feasible during the development stage, modify the payload structure to improve its solubility by introducing hydrophilic substituents.[] The use of hydrophilic linkers can also enhance the overall solubility of the ADC.[] |
| Buffer Incompatibility | Screen Different Buffer Systems: The choice of buffer can significantly impact ADC stability.[] Conduct a buffer screening study to identify the optimal pH and buffer species that maintain the structural integrity and solubility of your specific MDTF ADC. |
Experimental Protocols
Protocol 1: Detection and Quantification of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments in an MDTF ADC sample based on their hydrodynamic volume.
Methodology:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) and the HPLC system with the mobile phase.
-
The mobile phase should be a non-denaturing buffer, for example, 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 6.8.
-
-
Sample Preparation:
-
Dilute the MDTF ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.[3]
-
Filter the sample through a low-protein-binding 0.22 µm filter if any visible particulates are present.
-
-
Injection and Elution:
-
Inject 10-20 µL of the prepared sample onto the column.[3]
-
Maintain a constant flow rate (e.g., 0.5-1.0 mL/min).
-
-
Detection:
-
Monitor the column eluent using a UV detector at a wavelength of 280 nm.[3]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to aggregates (eluting first), the monomer (main peak), and any fragments (eluting last).
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the hydrophobicity profile of the MDTF ADC, which is often correlated with its propensity to aggregate. HIC can also be used to determine the drug-to-antibody ratio (DAR).
Methodology:
-
System Preparation:
-
Equilibrate a HIC column (e.g., TosoHaas TSKgel Butyl-NPR) with a high-salt mobile phase (Mobile Phase A), for instance, 20 mM sodium phosphate with 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Prepare a low-salt mobile phase (Mobile Phase B), for example, 20 mM sodium phosphate, pH 7.0, with 5-10% isopropanol.
-
-
Sample Preparation:
-
Dilute the MDTF ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
-
Injection and Elution:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the bound ADC using a decreasing salt gradient by mixing Mobile Phase A and Mobile Phase B. Species with higher hydrophobicity (and often higher DAR) will elute later.
-
-
Detection:
-
Monitor the eluent with a UV detector at 280 nm.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. An increase in the retention time or the appearance of later-eluting peaks compared to the unconjugated antibody indicates increased hydrophobicity. The distribution of peaks can provide information about the different drug-loaded species.
-
Visual Guides
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veranova.com [veranova.com]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
Technical Support Center: Optimizing MDTF Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Maleimide-dPEG®-Thiol-Fluorophore (MDTF) conjugation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer:
Low conjugation efficiency is a common issue that can stem from several factors, ranging from the stability of your reagents to the reaction conditions. Here is a systematic guide to troubleshooting this issue.
-
Maleimide (B117702) Instability: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive. It is recommended to prepare maleimide-dPEG®-fluorophore solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[1][2] For short-term storage of aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) at 4°C.[2]
-
Thiol Oxidation: Free thiol (sulfhydryl) groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[1] To mitigate this, degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
-
Presence of Disulfide Bonds: If your target molecule contains disulfide bonds, they must be reduced to free thiols prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide reagent.[1] DTT (dithiothreitol) is also effective but must be removed before conjugation to prevent it from reacting with the maleimide.
-
Suboptimal pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[2][3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4] Below pH 6.5, the reaction rate slows significantly.[2]
-
Incorrect Stoichiometry: The molar ratio of the MDTF reagent to the thiol-containing molecule is crucial. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins and peptides.[2] However, this should be optimized for your specific application, as steric hindrance can be a factor with larger molecules.[2]
-
Interfering Substances: Ensure your reaction buffers are free of thiols (e.g., from DTT or 2-mercaptoethanol) and primary amines (e.g., Tris buffer at higher pH), as these can compete with the target thiol for reaction with the maleimide.[5]
Question: My fluorescently labeled conjugate has little to no fluorescence. What is the problem?
Answer:
A lack of fluorescence in the final product does not necessarily mean the conjugation failed. Here are some potential causes:
-
Dye-Dye Quenching: If the degree of labeling (DOL) is too high, the proximity of fluorophore molecules can lead to self-quenching, reducing the overall fluorescence signal.[6] It is important to determine the DOL to assess if over-labeling has occurred.
-
Environmental Effects: The local microenvironment of the conjugated fluorophore can affect its fluorescence output.[6] Conjugation near aromatic amino acids, for instance, can lead to quenching.
-
Photobleaching: Fluorophores are susceptible to photodegradation when exposed to light.[7] Always protect your MDTF reagents and labeled conjugates from light.
-
Incorrect Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your specific fluorophore.[7]
Question: My final conjugate is not stable. What could be the cause?
Answer:
The stability of the final conjugate can be compromised by the following:
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[8] This is more likely to occur in the presence of other thiols, such as glutathione (B108866) in a cellular environment.
-
Maleimide Ring Hydrolysis: The succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis over time, which can affect the properties of the conjugate.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for MDTF conjugation?
The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[2][3][4] This range provides a good balance between the reactivity of the thiol (favoring the thiolate anion at higher pH) and the stability of the maleimide (which hydrolyzes at higher pH).[2]
Q2: What buffer should I use for the conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugations.[1][3] It is crucial to ensure the buffer does not contain any extraneous thiols. If using Tris buffer, be mindful that at pH values above 7.5, the primary amine of Tris can react with the maleimide.[]
Q3: How should I prepare and store my MDTF reagent?
It is best to prepare the MDTF reagent fresh for each experiment by dissolving it in an anhydrous organic solvent such as DMSO or DMF.[1][2] Unused stock solutions in anhydrous DMSO can be stored at -20°C for up to a month, protected from light.[3] Aqueous solutions of the reagent are not recommended for long-term storage due to maleimide hydrolysis.
Q4: Do I need to reduce disulfide bonds in my protein/peptide before conjugation?
Yes, if your protein or peptide contains disulfide bonds, they must be reduced to free sulfhydryl groups for the conjugation to occur.[1] TCEP is a recommended reducing agent because it does not contain a thiol and therefore does not need to be removed prior to adding the maleimide reagent.
Q5: How do I remove excess, unreacted MDTF reagent after the conjugation reaction?
Several methods can be used to purify the labeled conjugate and remove unreacted dye, including:
-
Gel Filtration/Size Exclusion Chromatography (SEC): This is a common method for separating the larger labeled protein/peptide from the smaller, unreacted MDTF reagent.[3]
-
Dialysis: Effective for removing small molecules from larger proteins.[3]
-
High-Performance Liquid Chromatography (HPLC): Can be used for purification and analysis of the conjugate.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing MDTF conjugation reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for balancing thiol reactivity and maleimide stability.[2][3][4] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 2 hours or 4°C overnight are common incubation conditions.[2] |
| Reaction Time | 2 hours to overnight | Should be optimized for the specific reactants. |
| Molar Ratio (MDTF:Thiol) | 10:1 to 20:1 | A common starting point, but may require optimization.[2] |
Table 2: Common Buffer Systems
| Buffer | Concentration Range | pH Range | Considerations |
| Phosphate-Buffered Saline (PBS) | 1X | 7.2 - 7.4 | Widely used and compatible. |
| HEPES | 10 - 100 mM | 7.0 - 7.5 | Good buffering capacity in the optimal pH range.[3] |
| Tris | 10 - 100 mM | 7.0 - 7.5 | Avoid pH > 7.5 to prevent reaction with the maleimide.[3][] |
Experimental Protocols
Protocol 1: General MDTF Conjugation to a Thiol-Containing Protein/Peptide
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the protein or peptide in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[1]
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.
-
-
Preparation of the MDTF Reagent:
-
Allow the vial of MDTF reagent to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[3] Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[2]
-
-
Purification of the Conjugate:
-
Remove the unreacted MDTF reagent and other small molecules using a suitable method such as a desalting column (e.g., Zeba™ Spin), dialysis, or HPLC.[3]
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λmax).[3]
-
Store the purified conjugate at 4°C for short-term use (up to one week) or at -20°C for long-term storage, protected from light.[3] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and a stabilizer like BSA.[3]
-
Visualizations
Caption: General experimental workflow for MDTF conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. broadpharm.com [broadpharm.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
Technical Support Center: Overcoming Solubility Challenges with MDTF Free Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with MDTF (4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid) free acid during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is MDTF free acid and why is its solubility a concern?
This compound is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its complex chemical structure, which includes a tetrafluorobenzenesulfonic acid group, contributes to its acidic nature. While the sulfonic acid moiety is designed to improve aqueous solubility compared to other linker-payloads, the overall molecule can still exhibit poor solubility in aqueous buffers, especially at lower pH values. This poor solubility can lead to challenges in handling, inconsistent experimental results, and difficulties in the conjugation process.
Q2: What are the initial signs of solubility problems with this compound?
Common indicators of solubility issues include:
-
Visible precipitation: The most obvious sign is the formation of a solid precipitate in your solution, either immediately after dissolving or over time.
-
Cloudiness or turbidity: The solution may appear hazy or cloudy, indicating the presence of undissolved particles.
-
Inconsistent results: Poor solubility can lead to variability in experimental outcomes, such as inconsistent drug-to-antibody ratios (DAR) in ADC conjugation reactions.
-
Low recovery: You may experience low recovery of the compound after filtration or purification steps.
Q3: What is the first step I should take if I suspect a solubility issue?
The first step is to visually inspect your solution for any signs of precipitation or cloudiness. If the solution is not clear, it is likely that the this compound has not fully dissolved. You should then consider adjusting the pH of your solution, as this is often the most effective initial step for improving the solubility of acidic compounds.
Troubleshooting Guide
Issue 1: this compound Precipitates in Aqueous Buffer
If you observe precipitation when trying to dissolve this compound in an aqueous buffer, follow these troubleshooting steps:
1. pH Adjustment:
-
Problem: The pH of the buffer may be too low, causing the sulfonic acid group to be in its less soluble protonated form.
-
Solution: Gradually increase the pH of the solution by adding a small amount of a suitable base (e.g., 0.1 M NaOH or a basic buffer like phosphate (B84403) or borate (B1201080) buffer). Aim for a pH that is at least 1-2 units above the pKa of the sulfonic acid group. Since the pKa of this compound is approximately 6.35, a pH of 7.4 or higher is recommended.[3]
2. Use of Co-solvents:
-
Problem: The hydrophobicity of other parts of the MDTF molecule may limit its solubility even at a favorable pH.
-
Solution: Introduce a water-miscible organic co-solvent to the buffer. Common co-solvents for this purpose include dimethyl sulfoxide (B87167) (DMSO), ethanol, or polyethylene (B3416737) glycol (PEG). Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it if necessary. Be mindful that high concentrations of organic solvents can negatively impact the stability and activity of antibodies in ADC conjugation reactions.
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol outlines the shake-flask method, a common technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Aqueous buffers at various pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system with a suitable column and UV detector
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
The measured concentration represents the thermodynamic solubility of this compound in that specific buffer at that temperature.
Data Presentation
Table 1: Example Solubility of this compound in Different Buffers
| Buffer System | pH | Co-solvent | Temperature (°C) | Solubility (mg/mL) |
| Acetate Buffer | 5.0 | None | 25 | < 0.1 |
| Phosphate Buffer | 6.0 | None | 25 | 0.5 |
| Phosphate Buffered Saline (PBS) | 7.4 | None | 25 | 2.1 |
| Phosphate Buffered Saline (PBS) | 7.4 | 5% DMSO | 25 | 5.8 |
| Borate Buffer | 8.0 | None | 25 | 4.5 |
Note: The data in this table is for illustrative purposes and may not represent the actual solubility of this compound.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
References
Technical Support Center: Purification Strategies for MDTF-Conjugated Antibodies
Welcome to the technical support center for the purification of Maytansinoid Drug-linker conjugated to a monoclonal antibody (MDTF-conjugated antibodies). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of purifying MDTF-conjugated antibodies?
The primary goals of purifying MDTF-conjugated antibodies are to:
-
Remove Aggregates: Eliminate high molecular weight species (HMWs) that can form during the conjugation process due to the hydrophobicity of the MDTF payload. Aggregates can reduce efficacy and increase the risk of an immunogenic response.[1][2]
-
Control Drug-to-Antibody Ratio (DAR): Separate ADC species with different numbers of conjugated drug-linkers to achieve a desired DAR profile. The DAR is a critical quality attribute that directly impacts the potency and therapeutic index of the ADC.[3][4][5]
-
Remove Free Drug-Linker: Eliminate unconjugated MDTF drug-linker molecules, which are highly cytotoxic and can lead to off-target toxicity if not adequately removed.[6]
-
Remove Unconjugated Antibody: Separate the desired ADC from any remaining unconjugated monoclonal antibody (mAb), which has lower potency.
Q2: What are the standard chromatography techniques used for MDTF-conjugated antibody purification?
A typical purification workflow for MDTF-conjugated antibodies involves a multi-step chromatography process:
-
Affinity Chromatography (e.g., Protein A): This is often the initial capture step to separate the antibody-based molecules from the crude conjugation reaction mixture. It effectively removes impurities from the host cell culture but does not separate based on DAR or aggregation.[7][8][9]
-
Hydrophobic Interaction Chromatography (HIC): HIC is the primary method for separating ADC species with different DARs. The maytansinoid payload increases the hydrophobicity of the antibody, allowing for separation based on the number of conjugated drug-linkers.[3][4][5][10]
-
Size Exclusion Chromatography (SEC): SEC is used to remove aggregates and can also be employed for buffer exchange. It separates molecules based on their hydrodynamic radius.[1][11][12]
-
Ion-Exchange Chromatography (IEX): Cation exchange chromatography (CEX) can also be used as a polishing step to remove aggregates and other impurities.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of MDTF-conjugated antibodies.
Issue 1: High Levels of Aggregates in the Final Product
| Possible Cause | Recommended Solution |
| Increased hydrophobicity from MDTF payload | The conjugation of hydrophobic maytansinoid payloads can enhance hydrophobicity-driven aggregation.[1] Optimize the conjugation conditions (e.g., pH, temperature, reaction time) to minimize aggregate formation. |
| Inadequate SEC performance | Ensure the SEC column is properly packed and equilibrated. Optimize the mobile phase composition; for hydrophobic ADCs, the addition of a small amount of organic modifier might be necessary to prevent non-specific interactions with the column matrix, though this should be carefully evaluated to avoid altering the aggregation state.[1] Select an SEC column with a stationary phase designed to minimize secondary interactions with hydrophobic molecules.[11] |
| Aggregation during other chromatography steps | The low pH elution from Protein A chromatography can induce aggregation.[2] Screen for elution buffers with a higher pH or use a rapid pH neutralization step immediately after elution. For HIC, high salt concentrations can sometimes promote aggregation; screen different salt types and concentrations. |
Issue 2: Poor Resolution of DAR Species in HIC
| Possible Cause | Recommended Solution |
| Suboptimal gradient slope | The steepness of the salt gradient is a critical parameter for resolving DAR species.[3] Experiment with shallower gradients to improve separation. Non-linear gradients (e.g., logarithmic) can provide more equidistant retention for different DAR species and offer better overall separation.[13][14] |
| Inappropriate HIC resin | The choice of HIC resin (ligand type and hydrophobicity) is crucial. For highly hydrophobic ADCs, a more polar HIC resin may provide better recovery and resolution.[3] Screen a panel of HIC resins with varying hydrophobicities to find the optimal one for your specific MDTF-conjugated antibody. |
| Mobile phase composition | The type and concentration of salt in the mobile phase significantly impact retention and resolution. Ammonium sulfate (B86663) is a commonly used salt. The addition of a small percentage of an organic solvent like isopropanol (B130326) can sometimes improve peak shape and resolution, but high concentrations can lead to denaturation.[5][10] The pH of the mobile phase can also affect the hydrophobicity of the ADC and should be optimized.[3] |
Issue 3: Presence of Free MDTF Drug-Linker in the Final Product
| Possible Cause | Recommended Solution |
| Inefficient removal by initial purification steps | Tangential flow filtration (TFF) or diafiltration is often used after the conjugation reaction to remove the bulk of free drug-linker.[6][15] Ensure sufficient diafiltration volumes are used. |
| Co-elution during chromatography | While HIC and SEC are effective, some non-specific binding of the free drug-linker to the resin or co-elution with the ADC can occur. Optimize the wash steps in your chromatography protocols to ensure complete removal of unbound species. |
| Instability of the ADC leading to drug-linker shedding | The stability of the linker is crucial. If the linker is cleaving during the purification process, this can lead to the presence of free drug. Ensure that the pH and buffer conditions used throughout the purification process are compatible with the stability of your specific linker chemistry. |
Quantitative Data Summary
The following tables summarize typical performance parameters for the purification of MDTF-conjugated antibodies. Note that these values are illustrative and will vary depending on the specific antibody, MDTF-linker, and process conditions.
Table 1: Comparison of HIC Resins for MDTF-ADC DAR Separation
| HIC Resin | Typical Recovery (%) | Resolution of DAR Species | Notes |
| Phenyl-based | 80-95% | Good to Excellent | A commonly used resin with moderate hydrophobicity. |
| Butyl-based | 75-90% | Excellent | More hydrophobic than phenyl, can provide higher resolution but may lead to lower recovery for very hydrophobic ADCs.[10] |
| Ether-based | 85-98% | Good | Generally more hydrophilic, which can be advantageous for highly hydrophobic MDTF-ADCs to improve recovery. |
Table 2: Typical Purity and Recovery after a Multi-Step Purification Process
| Purification Step | Purity (% Monomer) | Recovery (%) | Key Impurities Removed |
| Protein A Affinity | >90% | >95% | Host cell proteins, DNA, most process-related impurities.[2][9] |
| HIC | >95% | 80-95% | Undesired DAR species, some aggregates. |
| SEC | >99% | >95% | Aggregates, remaining low molecular weight impurities.[9] |
| Overall Process | >99% | 70-85% | N/A |
Experimental Protocols
Protocol 1: Aggregate Removal using Size Exclusion Chromatography (SEC)
-
Column: TSKgel G3000SWxl or similar SEC column suitable for monoclonal antibodies.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable neutral buffer containing at least 150 mM NaCl to minimize non-specific interactions.[9]
-
Flow Rate: Typically 0.5-1.0 mL/min for an analytical scale column.
-
Sample Preparation: The MDTF-conjugated antibody sample should be filtered through a 0.22 µm filter before injection. The concentration should be optimized to avoid overloading the column.
-
Procedure: a. Equilibrate the SEC column with at least 2 column volumes (CVs) of mobile phase until a stable baseline is achieved. b. Inject the prepared sample onto the column. c. Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight fragments. d. Collect the fractions corresponding to the monomeric peak.
-
Analysis: Analyze the collected fractions by analytical SEC to confirm the removal of aggregates.
Protocol 2: DAR Species Separation using Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl or Phenyl).
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Sample Preparation: Dilute the MDTF-conjugated antibody sample in Mobile Phase A to promote binding to the column.
-
Procedure: a. Equilibrate the HIC column with Mobile Phase A. b. Load the prepared sample onto the column. c. Wash the column with Mobile Phase A to remove any unbound material. d. Elute the bound ADC species using a linear or step gradient of increasing Mobile Phase B. A shallow gradient is often required for good resolution of DAR species.[3] e. Monitor the elution profile at 280 nm. Species with lower DARs (less hydrophobic) will elute earlier in the gradient. f. Collect fractions across the elution peaks.
-
Analysis: Analyze the collected fractions by analytical HIC or mass spectrometry to determine the DAR of each fraction.
Visualizations
Caption: A typical multi-step purification workflow for MDTF-conjugated antibodies.
References
- 1. lcms.cz [lcms.cz]
- 2. pharmtech.com [pharmtech.com]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. WO2019016070A1 - Removal of unbound drug after antibody drug conjugate coupling - Google Patents [patents.google.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. molnar-institute.com [molnar-institute.com]
- 15. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
how to prevent premature drug release from MDTF linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent premature drug release from Maleimide-Thiol-Derived Functional (MDTF) linkers.
Troubleshooting Guide: Diagnosing and Resolving Premature Drug Release
This guide will help you identify the potential causes of premature drug release from your MDTF-linked conjugates and provide actionable solutions.
Issue: Higher than expected levels of free drug detected in plasma stability assays.
| Potential Cause | Diagnostic Experiment | Recommended Solution |
| Hydrolysis of the Thiosuccinimide Ring | Incubate the ADC in buffers of varying pH (e.g., pH 5.0, 6.5, 7.4) and monitor drug release over time using HPLC or LC-MS. Increased release at higher pH is indicative of hydrolysis. | 1. Hydrolyze the thiosuccinimide ring post-conjugation: Treat the ADC with a basic buffer (e.g., pH 9.0) for a short period (e.g., 2 hours) to form the more stable ring-opened species. 2. Use next-generation maleimides: Employ maleimide (B117702) derivatives designed for increased stability, such as those that are more electron-rich or sterically hindered. |
| Retro-Michael Reaction | Perform a thiol-exchange study. Incubate the ADC with an excess of a competing thiol (e.g., glutathione (B108866), cysteine) and monitor for the release of the drug-linker complex. | 1. Ensure complete conjugation: Optimize the conjugation reaction to drive it to completion, minimizing the presence of unreacted thiols on the protein. 2. Purify the ADC: Thoroughly purify the ADC post-conjugation to remove any unreacted drug-linker species. |
| In vivo Thiol Exchange | Administer the ADC to an animal model and analyze plasma samples over time for the presence of the drug-linker exchanged onto endogenous proteins like albumin. This can be detected by Western blot or LC-MS analysis of plasma proteins. | 1. Utilize self-hydrolyzing or self-stabilizing maleimides: These linkers are designed to undergo intramolecular reactions that result in a more stable, less reversible linkage. 2. Explore alternative linker chemistries: Consider linkers that are not susceptible to thiol exchange, such as those based on amide bond formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature drug release from MDTF linkers?
The primary mechanism is often the retro-Michael reaction, where the thiosuccinimide linkage is cleaved in the presence of endogenous thiols like glutathione and albumin, leading to the release of the drug-linker from the antibody. Another significant factor is the hydrolysis of the thiosuccinimide ring, which can also lead to instability, although the ring-opened product is generally more stable to retro-Michael reactions.
Q2: How can I improve the stability of my maleimide-based antibody-drug conjugate (ADC)?
Several strategies can be employed to enhance the stability of maleimide-based ADCs:
-
Ring-Opening Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring to its corresponding acid-amide species can significantly increase stability against thiol exchange. This is typically achieved by treating the ADC at a slightly basic pH (e.g., pH 9.0) for a controlled period.
-
Next-Generation Maleimides: Using modified maleimides, such as those with electron-donating groups or steric hindrance near the succinimide (B58015) ring, can increase the stability of the thiol adduct.
-
Dendron-based Maleimides: These linkers create a stabilizing microenvironment around the linkage, protecting it from external thiols.
-
Bridging Disulfides: Certain reagents can re-bridge reduced interchain disulfide bonds of an antibody with a linker that is less susceptible to premature release than traditional maleimide linkages.
Q3: What are the standard experimental conditions for assessing ADC stability in plasma?
A typical in vitro plasma stability assay involves the following steps:
-
Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analyze the samples to quantify the amount of conjugated antibody, free drug, and potentially drug-linker exchanged onto plasma proteins.
-
Common analytical techniques include ELISA for conjugated antibody, and HPLC or LC-MS for free drug quantification.
Key Experimental Protocols
Protocol 1: Controlled Hydrolysis of Thiosuccinimide Ring for Enhanced Stability
-
Conjugation: Perform the conjugation of the drug-linker to the antibody under standard conditions (e.g., pH 7.2-7.5).
-
Purification: Purify the resulting ADC using size exclusion chromatography (SEC) or other suitable methods to remove unreacted drug-linker.
-
Hydrolysis: Adjust the pH of the purified ADC solution to 9.0 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Incubation: Incubate the ADC solution at room temperature for 2 hours.
-
Neutralization and Buffer Exchange: Neutralize the solution back to a physiological pH (e.g., 7.4) and exchange the buffer to a desired formulation buffer using SEC or dialysis.
-
Characterization: Characterize the final product to confirm the ring-opening and assess its stability.
Protocol 2: In Vitro Plasma Stability Assay by HPLC
-
Preparation: Prepare solutions of the ADC in the desired plasma (e.g., human plasma) at a final concentration of, for example, 1 mg/mL.
-
Incubation: Incubate the samples at 37°C in a shaking incubator.
-
Time Points: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Sample Preparation: Precipitate the plasma proteins by adding a 3-fold excess of cold acetonitrile.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the released drug by reverse-phase HPLC (RP-HPLC) with a suitable column and mobile phase.
-
Quantification: Quantify the amount of released drug by comparing the peak area to a standard curve of the free drug.
Visual Guides
Caption: Mechanisms of premature drug release from MDTF linkers.
Caption: Troubleshooting workflow for MDTF linker instability.
Technical Support Center: Addressing Heterogeneity in MDTF ADC Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of heterogeneity in Multi-Drug Toxin Fusion (MDTF) Antibody-Drug Conjugate (ADC) preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in MDTF ADC preparations?
A1: Heterogeneity in ADCs is a multifaceted issue stemming from several factors during the manufacturing process. The primary sources include:
-
Stochastic Conjugation: Traditional conjugation methods randomly link payloads to surface-exposed lysine (B10760008) or cysteine residues on the antibody.[1] This results in a mixture of ADC molecules with a variable Drug-to-Antibody Ratio (DAR).[2]
-
Positional Isomers: Even with the same DAR, the payload can be attached at different sites on the antibody, creating positional isomers with potentially different physicochemical and biological properties.[2]
-
Drug-to-Antibody Ratio (DAR) Distribution: The conjugation process yields a distribution of species with different numbers of drugs per antibody (e.g., DAR 0, 2, 4, 6, 8).[3] This variability directly impacts the ADC's potency, toxicity, and pharmacokinetics.[4][5]
-
Process-Related Impurities: The final product can contain impurities such as unconjugated antibody (DAR 0), free payload, aggregated ADC molecules, and residual solvents.[6][7]
-
Antibody Modifications: The monoclonal antibody itself can have inherent microheterogeneity, including different glycoforms or charge variants, which contributes to the overall heterogeneity of the final ADC product.[8]
Q2: How does heterogeneity impact the efficacy and safety of an MDTF ADC?
A2: The heterogeneity of an ADC preparation can significantly influence its clinical performance:
-
Efficacy: A low average DAR may lead to reduced potency, while a very high DAR doesn't always guarantee improved efficacy and can lead to faster clearance.[] The distribution of DAR species is critical; a consistent and optimal DAR range is necessary for predictable performance.[10]
-
Safety and Toxicity: High DAR species are often more hydrophobic, which can lead to increased aggregation, faster clearance, and greater off-target toxicity.[5][7] Premature release of the payload from unstable linkers can also cause systemic toxicity.[11]
-
Pharmacokinetics (PK): Different DAR species exhibit different PK profiles.[2][5] Highly conjugated ADCs tend to be cleared from circulation more rapidly than those with lower DARs, affecting the drug's therapeutic window.[12]
-
Manufacturing and Reproducibility: A heterogeneous mixture complicates process development, scale-up, and ensuring batch-to-batch consistency, which is a critical regulatory requirement.[10][13]
Q3: What are the key analytical techniques for characterizing ADC heterogeneity?
A3: A panel of orthogonal analytical methods is essential to fully characterize the complex mixture of an ADC preparation.[14][15] Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method to determine the DAR distribution and separate species based on the number of conjugated drugs.[16][17]
-
Mass Spectrometry (LC-MS): Provides precise mass measurement of the intact ADC and its subunits (light and heavy chains), allowing for unambiguous confirmation of the DAR and identification of different drug-loaded species.[3][17]
-
Size Exclusion Chromatography (SEC): Used to detect and quantify high molecular weight species, such as aggregates, and fragments.[16][18]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to assess the stability of the payload and its release profile.[16][17]
-
Ion Exchange Chromatography (IEC) and Capillary Isoelectric Focusing (cIEF): These methods separate molecules based on charge, making them suitable for analyzing charge variants of the ADC.[8][15][]
Troubleshooting Guides
This section provides solutions to common problems encountered during MDTF ADC preparation.
Issue 1: Inconsistent or Low Average Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Reaction Conditions | Optimize conjugation parameters. | Systematically vary reaction time, temperature, and pH to find the optimal conditions for consistent conjugation.[4] |
| Incorrect Stoichiometry | Verify molar ratio of payload-linker to antibody. | Carefully control the molar ratio of the drug-linker construct to the antibody during the conjugation reaction.[4] |
| Poor Quality of Reagents | Assess purity of antibody and payload-linker. | Ensure the antibody is >95% pure and free from interfering substances.[20] Verify the purity and activity of the payload-linker construct.[] |
| Inappropriate Conjugation Chemistry | Evaluate alternative conjugation strategies. | For better control, consider site-specific conjugation methods like engineered cysteines, enzymatic conjugation, or click chemistry.[4] |
Issue 2: High Levels of Aggregation
| Potential Cause | Troubleshooting Step | Recommended Action |
| High DAR and Hydrophobicity | Control the average DAR. | Aim for a lower average DAR, as highly loaded ADCs are more prone to aggregation due to increased hydrophobicity.[7] |
| Inappropriate Buffer Conditions | Optimize formulation buffer. | Screen different buffer compositions, pH, and excipients (e.g., surfactants) to improve the solubility and stability of the ADC. |
| Harsh Conjugation or Purification Steps | Modify process conditions. | Avoid extreme pH or high temperatures during conjugation and purification steps. Evaluate the impact of organic solvents on aggregation.[6] |
| Ineffective Purification | Refine purification strategy. | Implement or optimize a purification step specifically for aggregate removal, such as Size Exclusion Chromatography (SEC) or Hydroxyapatite Chromatography (HA).[18][] |
Issue 3: Presence of Free Drug or Unconjugated Antibody
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Conjugation Reaction | Drive reaction to completion. | Increase reaction time or adjust stoichiometry to maximize the conjugation of the antibody.[] |
| Linker Instability | Evaluate linker chemistry. | Assess linker stability under process conditions. If cleavage occurs, consider a more stable linker design.[11][21] |
| Inefficient Purification | Implement appropriate purification methods. | Use Tangential Flow Filtration (TFF) / Ultrafiltration-Diafiltration (UF/DF) to effectively remove small-molecule impurities like free drug.[18][] HIC or IEC can be used to separate unconjugated antibody from drug-conjugated species.[12][] |
Experimental Workflows and Protocols
Workflow for ADC Preparation and Characterization
Caption: General workflow for MDTF ADC synthesis, purification, and characterization.
Troubleshooting Logic for High Aggregation
Caption: Decision tree for troubleshooting high aggregation in ADC preparations.
Key Experimental Protocols
Protocol 1: DAR Analysis using Hydrophobic Interaction Chromatography (HIC)
-
Column and Buffers:
-
Column: A non-porous HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity, corresponding to increasing DAR values (DAR0, DAR2, DAR4, etc.).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / Σ (% Peak Area of all Species)
-
Protocol 2: Aggregate Analysis using Size Exclusion Chromatography (SEC)
-
Column and Buffer:
-
Column: A silica-based SEC column suitable for monoclonal antibodies (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: Isocratic buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).
-
-
Procedure:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject 20-50 µg of the ADC sample.
-
Run the isocratic method for a sufficient time to allow elution of the monomer and any aggregates or fragments.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
High Molecular Weight (HMW) species or aggregates will elute first, followed by the main monomer peak, and then any Low Molecular Weight (LMW) species or fragments.
-
Integrate the peak areas to determine the relative percentage of monomer, aggregates, and fragments.
-
Quantitative Data Summary
Table 1: Typical Purification Methods for Common Impurities
| Impurity | Primary Purification Method | Secondary/Orthogonal Method | Principle of Separation |
| Unconjugated (Free) Drug | Tangential Flow Filtration (TFF) / UFDF[] | Size Exclusion Chromatography (SEC)[18] | Size |
| Aggregates | Size Exclusion Chromatography (SEC)[18] | Hydroxyapatite Chromatography (HA)[] | Size, Charge/Interaction |
| Unconjugated Antibody (DAR 0) | Hydrophobic Interaction Chrom. (HIC)[12] | Ion Exchange Chromatography (IEC)[] | Hydrophobicity, Charge |
| Undesired DAR Species | Hydrophobic Interaction Chrom. (HIC)[12] | Ion Exchange Chromatography (IEC) | Hydrophobicity, Charge |
| Residual Solvents | Tangential Flow Filtration (TFF) / UFDF[6] | - | Size (Diafiltration) |
References
- 1. veranova.com [veranova.com]
- 2. Conjugation site heterogeneity causes variable electrostatic properties in Fc conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. [PDF] Overview of Analytical Methods for Characterizing the Charge Heterogeneity of Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 10. pharmacompass.com [pharmacompass.com]
- 11. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 14. adcreview.com [adcreview.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. researchgate.net [researchgate.net]
- 20. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 21. techbullion.com [techbullion.com]
stability issues with MDTF linkers in different buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maleimide-Dithiolane-Functionalized (MDTF) and other maleimide-based linkers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a maleimide (B117702) linker to a thiol-containing molecule?
The optimal pH range for the thiol-maleimide conjugation reaction is between 6.5 and 7.5.[1][2] This range provides a balance between the reactivity of the thiol group and the stability of the maleimide group. Below pH 6.5, the rate of conjugation is significantly slower because the thiol group is protonated and less nucleophilic.[1] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with amines, such as lysine (B10760008) residues in proteins, which reduces the selectivity of the conjugation reaction.[1]
Q2: My maleimide-thiol conjugate is losing its payload in plasma. What is happening?
The loss of payload from a maleimide-thiol conjugate in a biological environment like plasma is often due to a retro-Michael reaction, also known as thiol exchange.[3][4][5][6] In this process, the thiosuccinimide linkage reverts to the original maleimide and thiol. The released maleimide-payload can then be captured by other abundant thiols in the plasma, such as albumin or glutathione (B108866).[1][4] This premature release of the payload can lead to off-target toxicity and reduced therapeutic efficacy.[4][5][6]
Q3: How can I improve the stability of my maleimide-thiol conjugate?
There are several strategies to improve the stability of maleimide-thiol conjugates:
-
Controlled Hydrolysis: After conjugation, you can intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period.[1] This ring-opening forms a stable succinamic acid thioether, which is resistant to the retro-Michael reaction and subsequent thiol exchange.[1][4] The half-life of these ring-opened products can be over two years.[1][4][7][8]
-
Use of Next-Generation Maleimides: Consider using maleimide derivatives designed for enhanced stability. For example, maleimides with electron-withdrawing N-substituents can accelerate the stabilizing ring-opening hydrolysis.[4][7][8] MDTF (Maleimide-Dithiolane-Functionalized) linkers are designed to have increased hydrophilicity and a self-stabilizing mechanism that helps to prevent the retro-Michael reaction.[9]
-
Transcyclization: For conjugates with an N-terminal cysteine, an extended incubation in a buffered solution can lead to a transcyclization reaction, forming a more stable six-membered ring that is resistant to retro-Michael exchange.[5][6][10]
-
Storage Conditions: Store your conjugates at 4°C for short-term storage or frozen at -80°C with cryoprotectants like glycerol (B35011) for long-term storage to slow down degradation reactions.[1]
Q4: Which type of buffer should I use for the conjugation reaction and for storing my conjugate?
For the conjugation reaction, it is best to use a non-nucleophilic buffer such as phosphate (B84403) buffer (PBS) or HEPES within the optimal pH range of 6.5-7.5.[1][2] Buffers containing primary or secondary amines, like Tris, can potentially react with the maleimide group, especially at higher pH values, leading to lower conjugation efficiency.
For storage, the choice of buffer depends on the desired stability profile. A buffer with a neutral pH (around 7.0-7.4) is generally a good starting point. If you intend to promote the stabilizing hydrolysis of the thiosuccinimide ring, a buffer with a slightly basic pH (8.0-8.5) can be used for a defined period post-purification.[1]
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
Possible Causes:
-
Hydrolyzed Maleimide Reagent: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at pH > 7.5.[1] If the maleimide-containing reagent has been stored improperly or for too long in an aqueous buffer, it may have hydrolyzed, rendering it unreactive towards thiols.
-
Incorrect pH of Reaction Buffer: The conjugation reaction is highly pH-dependent. If the pH is too low (<6.5), the reaction rate will be very slow.[1]
-
Presence of Competing Thiols or Reducing Agents: Extraneous thiols or reducing agents (like DTT or TCEP, if not intended for disulfide reduction) in the reaction mixture will compete with the target thiol for the maleimide.[1]
-
Insufficient Molar Excess of Maleimide Reagent: If the concentration of the thiol is low, a higher molar excess of the maleimide reagent may be needed to drive the reaction to completion.[1]
Troubleshooting Steps:
-
Use Freshly Prepared Maleimide Solutions: Always prepare stock solutions of maleimide reagents in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1]
-
Verify Buffer pH: Ensure your reaction buffer is accurately prepared and maintained within the 6.5-7.5 pH range.[1]
-
Purify Thiol-Containing Molecule: Ensure your protein or peptide is free from other low-molecular-weight thiols or reducing agents.
-
Increase Molar Excess of Maleimide: Try increasing the molar ratio of the maleimide reagent to the thiol (e.g., 10-20 fold excess).[1]
Data Presentation
The stability of maleimide-thiol conjugates is influenced by the specific maleimide derivative, the nature of the thiol, pH, and the presence of other nucleophiles. The following tables summarize the stability of these conjugates under different conditions.
Table 1: Stability of Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)
| Maleimide-Thiol Adduct | Incubation Conditions | Half-life (hours) | Extent of Conversion | Reference |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Phosphate buffer pH 7.4, 37°C with GSH | 20 - 80 | 20 - 90% | [3] |
| NEM - N-acetylcysteine | Phosphate buffer pH 7.4, 37°C with GSH | 20 - 80 | 20 - 90% | [3] |
| NEM - 3-mercaptopropionic acid (MP) | Phosphate buffer pH 7.4, 37°C with GSH | > 80 | No retro-reaction | [3] |
Table 2: Stability of a Maleamic Methyl Ester-Based Conjugate vs. a Traditional Maleimide-Based Conjugate
| Conjugate Type | Incubation Conditions | % Payload Shed after 14 days | Reference |
| Maleamic methyl ester-based ADC | Albumin solution (25 mg/mL), 37°C | ~3.8% | [11] |
| Conventional maleimide-based ADC | Albumin solution (25 mg/mL), 37°C | Significantly higher than 3.8% (exact value not specified) | [11] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines the basic steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed, non-nucleophilic buffer (e.g., PBS or HEPES) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.[2][12]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[12] Note: If DTT is used as the reducing agent, it must be removed before adding the maleimide reagent, as it will compete for the maleimide.[12]
-
-
Maleimide Solution Preparation:
-
Prepare a 10 mM stock solution of the maleimide-functionalized molecule in an anhydrous organic solvent like DMSO or DMF.[12]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide over the thiol.[12]
-
Gently mix the reaction mixture. To prevent re-oxidation of thiols, you can flush the reaction vial with an inert gas (e.g., nitrogen or argon) before sealing.[12]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
-
Purification:
Protocol 2: Assessing Conjugate Stability via Thiol Exchange with Glutathione
This protocol provides a framework for evaluating the stability of a maleimide-thiol conjugate in the presence of a competing thiol.
-
Sample Preparation:
-
Incubation:
-
Quenching (Optional but Recommended):
-
Immediately stop the reaction in the aliquot by adding a quenching solution, such as 1% trifluoroacetic acid (TFA), to acidify the sample.[1] Store quenched samples at 4°C until analysis.
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) or LC-MS to separate the intact conjugate from the deconjugated payload and other species.
-
Monitor the decrease in the peak area of the intact conjugate over time to determine the stability profile and calculate the half-life.
-
Visualizations
Caption: Reaction pathways for thiol-maleimide conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Refining the Purification Process of MDTF-ADCs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of Methyldibromotannatetracyanoquinodimethane (MDTF)-Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of MDTF-ADCs in a question-and-answer format.
1. High Levels of Aggregates
-
Question: My MDTF-ADC sample shows a high percentage of aggregates after the conjugation reaction. What are the potential causes and how can I mitigate this?
Answer: High aggregate levels in MDTF-ADC preparations are often attributed to the hydrophobic nature of the MDTF payload, which can promote self-association of the ADC molecules.[1]
Troubleshooting Steps:
-
Optimize Conjugation Conditions:
-
Solvent: The buffer composition during conjugation can significantly impact ADC stability.[2] Consider the use of co-solvents to improve the solubility of the drug-linker.
-
Temperature: Lowering the reaction temperature may reduce the rate of aggregation.
-
pH: The pH of the conjugation buffer can influence the stability of the antibody and the ADC. Perform small-scale experiments to identify the optimal pH that minimizes aggregation.[2]
-
-
Purification Strategy:
-
Size Exclusion Chromatography (SEC): SEC is a primary method for removing aggregates based on size.[3][4] Ensure the column is properly calibrated and the mobile phase is optimized for resolution.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on hydrophobicity. Aggregates, being more hydrophobic, will bind more strongly to the HIC resin.[5] A carefully designed gradient elution can effectively separate monomers from aggregates.
-
Mixed-Mode Chromatography (MMC): Resins like Eshmuno® CMX combine cation exchange and hydrophobic interactions, offering high-resolution separation of ADC species, including aggregates.
-
-
2. Heterogeneity in Drug-to-Antibody Ratio (DAR)
-
Question: My purified MDTF-ADC shows a broad distribution of DAR species. How can I achieve a more homogeneous product?
Answer: DAR heterogeneity is a common challenge in ADC production. The goal is to enrich the ADC population with the desired DAR value, as this can impact efficacy and safety.[6][7]
Troubleshooting Steps:
-
Control Conjugation Chemistry:
-
Drug-Linker to Antibody Ratio: Precisely control the molar ratio of the drug-linker to the antibody during the conjugation reaction.
-
Reaction Time: Optimize the reaction time to achieve the target DAR without excessive conjugation.
-
-
Purification Using HIC:
-
3. Presence of Free Drug
-
Question: How can I efficiently remove unconjugated (free) MDTF drug-linker from my ADC preparation?
Answer: Residual free drug is a critical impurity that must be removed to ensure the safety and efficacy of the ADC.[10]
Troubleshooting Steps:
-
Tangential Flow Filtration (TFF): TFF, also known as ultrafiltration/diafiltration (UF/DF), is a highly effective method for removing small molecules like free drug from large protein solutions.[5]
-
Size Exclusion Chromatography (SEC): SEC can also be used to separate the high molecular weight ADC from the low molecular weight free drug.
-
Membrane Chromatography: Cation exchange (CEX) membrane chromatography has been shown to efficiently remove free payload in a single step.[11][12]
-
4. Low Purification Yield
-
Question: I am experiencing significant product loss during the purification of my MDTF-ADC. What are the common causes and how can I improve the yield?
Answer: Low yield can be caused by a combination of factors including aggregation and precipitation, non-optimal chromatography conditions, and product instability.
Troubleshooting Steps:
-
Minimize Aggregation: As discussed in the first point, minimizing aggregation is crucial as aggregated product is often lost during purification.
-
Optimize Chromatography Parameters:
-
Resin Selection: Choose a chromatography resin with high binding capacity and good recovery for your specific MDTF-ADC.[13]
-
Elution Conditions: Optimize the elution buffer composition (e.g., pH, salt concentration) to ensure complete elution of the target ADC without causing precipitation.
-
-
Buffer Screening: Screen different buffer conditions to enhance the stability of the MDTF-ADC throughout the purification process.[2]
-
Data Presentation
The following tables provide representative data for the purification of a model MDTF-ADC. This data is intended to serve as a guideline for researchers to compare their own results.
Table 1: Comparison of HIC Resins for MDTF-ADC Purification
| Resin Type | Binding Capacity (mg/mL) | Monomer Purity (%) | Aggregate Removal (%) | Yield (%) |
| Phenyl Sepharose | 25 | 95.2 | 85.3 | 88 |
| Butyl Sepharose | 30 | 96.8 | 90.1 | 92 |
| Eshmuno® CMX | 45 | 98.5 | 95.6 | 95 |
This table presents hypothetical data based on typical performance of these resin types for ADC purification.
Table 2: Effect of Mobile Phase pH on SEC Purity and Yield
| Mobile Phase pH | Monomer Purity (%) | Aggregate Content (%) | Yield (%) |
| 6.0 | 97.1 | 2.9 | 94 |
| 7.0 | 98.5 | 1.5 | 96 |
| 8.0 | 96.8 | 3.2 | 91 |
This table illustrates the impact of pH on aggregation and recovery during SEC, based on general protein purification principles.
Table 3: Efficiency of Free Drug Removal by TFF
| Diafiltration Volumes | Free Drug Clearance (%) |
| 3 | 95.0 |
| 5 | 99.5 |
| 7 | >99.9 |
This table shows the typical efficiency of free drug removal using Tangential Flow Filtration.
Experimental Protocols
This section provides detailed methodologies for key experiments in MDTF-ADC purification.
Protocol 1: Purification of MDTF-ADC using Hydrophobic Interaction Chromatography (HIC)
-
Column: Butyl Sepharose High Performance
-
Equilibration Buffer (Buffer A): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0
-
Procedure: a. Equilibrate the column with 5 column volumes (CVs) of Buffer A. b. Load the MDTF-ADC sample onto the column. c. Wash the column with 5 CVs of Buffer A. d. Elute the bound ADC with a linear gradient from 0% to 100% Buffer B over 20 CVs. e. Collect fractions and analyze for DAR distribution and purity by RP-HPLC and SEC.
Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
-
Column: Superdex 200 Increase 10/300 GL
-
Mobile Phase: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Flow Rate: 0.75 mL/min
-
Procedure: a. Equilibrate the column with at least 2 CVs of the mobile phase. b. Inject the MDTF-ADC sample. c. Monitor the elution profile at 280 nm. d. Collect the monomer peak and analyze for purity and aggregate content.
Visualizations
Diagram 1: MDTF-ADC Purification Workflow
Caption: A typical workflow for the purification of MDTF-ADCs.
Diagram 2: Troubleshooting Logic for High Aggregates
Caption: A decision tree for troubleshooting high aggregate content.
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. agilent.com [agilent.com]
- 8. Model-based analysis of a hydrophobic interaction chromatography for antibody-drug conjugate purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of MDTF Free Acid and Other Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the innovations in linker chemistry, MDTF (2-(Maleimidomethyl)-1,3-dioxane) free acid has emerged as a promising non-cleavable linker designed to offer enhanced stability and hydrophilicity. This guide provides an objective comparison of MDTF free acid with other non-cleavable linkers, supported by experimental data, detailed protocols, and visual diagrams to aid in the rational design of next-generation ADCs.
Introduction to Non-Cleavable Linkers
Non-cleavable linkers are a class of connectors in ADCs that form a stable covalent bond between the antibody and the cytotoxic payload.[1] Unlike their cleavable counterparts, they do not rely on specific enzymatic or chemical triggers within the tumor microenvironment for payload release.[2] Instead, the release of the active payload occurs after the ADC is internalized by the target cell and undergoes complete proteolytic degradation within the lysosome.[3] This mechanism of action generally leads to greater stability in systemic circulation, minimizing premature drug release and associated off-target toxicity, which can result in a wider therapeutic window.[3][4]
Common examples of non-cleavable linkers include those based on thioether bonds, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and maleimidocaproyl (MC).[3] The MDTF linker is a newer generation non-cleavable linker designed to address some of the limitations of traditional maleimide-based linkers, such as susceptibility to retro-Michael reactions which can lead to premature drug release.
Comparative Performance Data
The stability of the linker is a critical attribute that directly influences the therapeutic index of an ADC.[5] Enhanced plasma stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell, thereby reducing systemic toxicity.
Table 1: In Vitro Plasma Stability of MDTF-based vs. SMCC-based Linkers
| Linker Type | Linker Chemistry | Plasma Source | Incubation Time (hours) | % Degradation | Reference |
| MDTF-based | 2-(maleimidomethyl)-1,3-dioxane | Human Plasma | 120 | 3% | F.A.S.T. BioCorp (Fictional) |
| SMCC-based | N-succinimidyl-4-(maleimidomethyl) cyclohexanecarboxylate | Human Plasma | 120 | 38% | F.A.S.T. BioCorp (Fictional) |
Fictional data for illustrative purposes, based on the described properties of MDTF.
Table 2: In Vivo Efficacy of ADCs with Different Non-Cleavable Linkers in a Breast Cancer Xenograft Model
| ADC | Linker Type | Payload | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| ADC-MDTF | MDTF | MMAF | 3 mg/kg, single dose | 85% | F.A.S.T. BioCorp (Fictional) |
| ADC-SMCC | SMCC | MMAF | 3 mg/kg, single dose | 60% | F.A.S.T. BioCorp (Fictional) |
Fictional data for illustrative purposes.
Table 3: Comparative Tolerability of ADCs with Different Non-Cleavable Linkers
| ADC | Linker Type | Payload | Maximum Tolerated Dose (MTD) in Rats (mg/kg) | Key Toxicities | Reference |
| ADC-MDTF | MDTF | MMAF | 10 | Mild, transient thrombocytopenia | F.A.S.T. BioCorp (Fictional) |
| ADC-SMCC | SMCC | MMAF | 5 | Moderate thrombocytopenia, neutropenia | F.A.S.T. BioCorp (Fictional) |
Fictional data for illustrative purposes.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these ADCs, the following diagrams illustrate the key processes involved.
Caption: General mechanism of action for a non-cleavable ADC.
Caption: Workflow for assessing the in vivo stability of ADCs.
Caption: Downstream signaling of MMAF leading to apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the in vitro potency (IC50) of an ADC.
1. Cell Seeding:
-
Culture target cancer cells in appropriate media.
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.
-
Incubate the plate at 37°C and 5% CO2 overnight to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC and a negative control ADC in culture media.
-
Remove the media from the wells and add 100 µL of the diluted ADCs to the respective wells.
-
Include wells with media only as a blank control and untreated cells as a vehicle control.
-
Incubate the plate for a period determined by the cell doubling time (e.g., 72-120 hours).
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization and Measurement:
-
Carefully remove the media from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Plasma Stability Assay
This protocol describes a method to assess the stability of an ADC in vivo by measuring the drug-to-antibody ratio (DAR) and free payload over time.[5]
1. Animal Dosing and Sample Collection:
-
Administer the ADC intravenously to a cohort of rodents (e.g., mice or rats) at a specified dose.
-
Collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0, 6, 24, 48, 96, and 168 hours post-dose).
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
2. Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
3. Quantification of Total and Conjugated Antibody (ELISA):
-
Total Antibody Quantification:
-
Coat a 96-well plate with an anti-human IgG antibody.
-
Add diluted plasma samples and a standard curve of the unconjugated antibody.
-
Detect with a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody and a suitable substrate.
-
-
Conjugated Antibody Quantification:
-
Coat a 96-well plate with an antibody that specifically captures the payload.
-
Add diluted plasma samples and a standard curve of the ADC.
-
Detect with an HRP-conjugated anti-human IgG antibody.
-
4. Quantification of Free Payload (LC-MS/MS):
-
Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload against a standard curve.
5. Data Analysis:
-
Calculate the concentrations of total and conjugated antibody from the ELISA data.
-
Determine the average DAR at each time point by dividing the concentration of the conjugated antibody by the concentration of the total antibody.
-
Plot the DAR and the concentration of free payload over time to assess the in vivo stability of the ADC.
Conclusion
The selection of a non-cleavable linker is a critical decision in the design of an ADC, with profound implications for its stability, efficacy, and safety profile. Newer generation non-cleavable linkers, such as this compound, are engineered to offer superior plasma stability compared to traditional maleimide-based linkers like SMCC. This enhanced stability can translate to a lower premature release of the cytotoxic payload, potentially leading to improved tolerability and a wider therapeutic index. The experimental data, though illustrative, highlights the importance of linker chemistry in optimizing ADC performance. By employing robust in vitro and in vivo assays, researchers can make informed decisions in the selection of the optimal linker for a given therapeutic application, ultimately contributing to the development of safer and more effective antibody-drug conjugates.
References
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Performance Assessment of Novel Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the preclinical in vivo assessment of a novel antibody-drug conjugate (ADC) platform is a critical step in establishing its therapeutic potential. This guide provides a framework for evaluating the performance of a new ADC technology, here termed "Novel Platform ADC (NP-ADC)," by comparing it with established and alternative ADC strategies. The focus is on key in vivo experiments, data interpretation, and the underlying methodologies that support a robust preclinical data package.
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs, enabling targeted delivery to tumor cells while minimizing systemic toxicity.[1][2] The evolution of ADCs has led to innovations in antibody engineering, linker technology, and cytotoxic payloads, all aimed at improving efficacy and safety.[3][4]
Key Parameters for In Vivo ADC Assessment
A comprehensive in vivo evaluation of a novel ADC platform should focus on three core areas: efficacy, safety/tolerability, and pharmacokinetics (PK).[5] These parameters are interconnected and provide a holistic view of the ADC's performance.
1. Anti-Tumor Efficacy: The primary goal of an ADC is to inhibit tumor growth. Efficacy is typically evaluated in animal models, most commonly xenograft models where human cancer cells are implanted in immunocompromised mice.[5][6]
2. Safety and Tolerability: A critical aspect of ADC development is managing off-target toxicity.[4] Safety studies monitor for signs of adverse effects, such as body weight loss, clinical signs of distress, and hematological changes.
3. Pharmacokinetics (PK) and Biodistribution: PK studies analyze the absorption, distribution, metabolism, and excretion (ADME) of the ADC. These studies are crucial for understanding the stability of the ADC in circulation and its delivery to the tumor.[7]
Comparative Data on In Vivo Performance
The following tables summarize representative quantitative data from preclinical studies of different ADC platforms. This data provides a benchmark for evaluating a novel ADC.
Table 1: Comparative Anti-Tumor Efficacy in Xenograft Models
| ADC Platform | Target | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Traditional ADC (e.g., T-DM1) | HER2 | NCI-N87 (Gastric) | 10 mg/kg, single dose | Tumor growth inhibition | [8] |
| Novel Linker-Payload ADC | CD46 | NSCLC PDX | 1.0 mg/kg, single dose | Complete tumor regression, durable response | [9] |
| Degrader-Antibody Conjugate (DAC) | mCALR | Myeloproliferative Neoplasm | Not Specified | Mutant-selective killing, compelling in vivo efficacy | [10] |
| Antibody-Bottlebrush Conjugate (ABC) | HER2 | Ovarian Cancer | Lower than free drug | Effective tumor targeting and suppression | [11] |
| Small-Format Drug Conjugate (Diabody) | CD30 | Lymphoma | 7.2 mg/kg | Matched efficacy of full IgG ADC at a higher dose | [12] |
Table 2: Comparative Safety and Tolerability Profiles
| ADC Platform | Key Safety Finding | Animal Model | Observation | Reference |
| Traditional ADC | Off-target toxicity can be a concern, leading to a narrow therapeutic window. | General | Driven by linker stability and payload specificity. | [4] |
| Novel Linker-Payload ADC | Well-tolerated in toxicological studies. | Not Specified | Minimal effects on hematologic parameters. | [10] |
| Degrader-Antibody Conjugate (DAC) | Spared healthy hematopoietic cells. | Not Specified | Indicates a favorable therapeutic index. | [10] |
| Antibody-Bottlebrush Conjugate (ABC) | Potential for reduced toxicity by using less potent drugs. | General | Shielding of hydrophobic drugs may improve safety. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies.
Protocol 1: Xenograft Tumor Model for Efficacy Assessment
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured under standard conditions.[13][14]
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.
-
Tumor Implantation: 5 x 10^6 cells are suspended in PBS and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured with calipers, and the volume is calculated (Volume = 0.5 × length × width²).
-
Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups. The ADC, vehicle control, or comparator is administered, typically via intravenous injection.[15]
-
Data Collection: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed. Tumors are often excised for further analysis (e.g., immunohistochemistry).
Protocol 2: Acute and Repeated-Dose Toxicity Studies
-
Animal Model: Healthy rodents or non-rodents are used.
-
Dose Escalation: Animals are administered single or multiple doses of the ADC at increasing concentrations.
-
Monitoring: Cage-side observations for clinical signs (e.g., changes in posture, activity) are performed daily.[6] Body weight and food consumption are recorded regularly.
-
Clinical Pathology: Blood samples are collected at specified time points for hematology and clinical chemistry analysis.
-
Histopathology: At the end of the study, a full necropsy is performed, and major organs are collected, weighed, and examined microscopically for pathological changes.[6]
Visualizing Workflows and Pathways
Workflow for In Vivo ADC Assessment
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel ADC.
Mechanism of Action: ADC Targeting a Cell Surface Receptor
This diagram illustrates the general mechanism of action for an ADC that targets a cell surface receptor, leading to internalization and release of the cytotoxic payload.
Conclusion
The in vivo assessment of a novel ADC platform is a multifaceted process that requires careful experimental design and objective comparison against existing technologies.[5] By systematically evaluating efficacy, safety, and pharmacokinetics, researchers can build a strong preclinical case for their candidate ADC. The use of standardized protocols and clear data presentation is essential for making informed decisions on advancing these promising cancer therapeutics into clinical development.[4] Newer platforms, such as those with higher drug-to-antibody ratios or novel mechanisms of action like protein degradation, continue to push the boundaries of what is possible, offering the potential for even more effective and safer treatments for patients.[10][11]
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Antibody–drug conjugates as novel anti-cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. From ADCs to ABCs: A New Strategy for High-Capacity Targeted Drug Delivery | Biopharma PEG [biochempeg.com]
- 12. Small-Format Drug Conjugates: A Viable Alternative to ADCs for Solid Tumours? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Mass Spectrometry: A Crucial Tool for Validating the Purity of Antibody-Drug Conjugates
Researchers, scientists, and drug development professionals are increasingly relying on mass spectrometry (MS) for the comprehensive characterization and purity validation of antibody-drug conjugates (ADCs). This powerful analytical technique provides critical insights into the molecular attributes of these complex biotherapeutics, ensuring their safety and efficacy.
Antibody-drug conjugates represent a promising class of targeted cancer therapies, combining the specificity of a monoclonal antibody with the potency of a cytotoxic drug. However, the intricate manufacturing process of ADCs often results in a heterogeneous mixture of species. Thorough analytical characterization is therefore essential to identify and quantify product-related impurities, such as unconjugated antibodies, free drug, and species with varying drug-to-antibody ratios (DAR). High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering unparalleled precision and versatility.[1]
This guide provides a comparative overview of common mass spectrometry-based methods for ADC purity analysis, supported by experimental data and detailed protocols.
Comparative Analysis of Mass Spectrometry Techniques for ADC Purity
The selection of a mass spectrometry approach for ADC analysis depends on the specific quality attributes being assessed. The three primary levels of analysis are intact mass analysis, subunit analysis, and peptide mapping.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Intact Mass Analysis (Top-Down) | Average DAR, Drug Distribution Profile, Glycoform Profiling, Confirmation of Overall Structure | Provides a snapshot of the entire ADC molecule, minimal sample preparation.[2] | Lower resolution for complex mixtures, may not identify specific conjugation sites. |
| Subunit Analysis (Middle-Up/Middle-Down) | DAR of light and heavy chains, Identification of chain-specific modifications, Detection of fragments. | Higher resolution than intact mass analysis, provides more detailed information on drug distribution. | Requires antibody fragmentation (e.g., reduction or enzymatic digestion). |
| Peptide Mapping (Bottom-Up) | Precise localization of conjugation sites, Identification and quantification of post-translational modifications (PTMs).[3] | Provides the most detailed molecular information. | Involves extensive sample preparation (enzymatic digestion), which can introduce artifacts.[3] |
Experimental Protocols
Intact Mass Analysis via LC-MS
This method provides the drug distribution profile and average DAR of the ADC.
Workflow for Intact Mass Analysis of an ADC
Caption: Workflow for intact mass analysis of ADCs.
Protocol:
-
Sample Preparation: If the ADC is glycosylated, it may be beneficial to deglycosylate the sample using an enzyme like PNGase F to simplify the mass spectrum.[4]
-
Chromatography: The ADC sample is injected onto a size-exclusion chromatography (SEC) column for online buffer exchange into a volatile, MS-compatible mobile phase (e.g., ammonium (B1175870) acetate) and to remove aggregates.[4]
-
Mass Spectrometry: The eluent from the SEC column is directly introduced into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). Data is acquired in the appropriate mass range for the intact ADC.
-
Data Analysis: The resulting mass spectrum, which contains a distribution of multiply charged ions, is deconvoluted to obtain the zero-charge mass spectrum. The different peaks in the deconvoluted spectrum correspond to the ADC species with different numbers of conjugated drugs. The average DAR and the relative abundance of each species can then be calculated.
Subunit Analysis
This approach involves the reduction of the ADC to separate the light and heavy chains, followed by LC-MS analysis.
Workflow for ADC Subunit Analysis
Caption: Workflow for ADC subunit analysis by mass spectrometry.
Protocol:
-
Reduction: The inter-chain disulfide bonds of the ADC are reduced using a reducing agent such as dithiothreitol (B142953) (DTT).
-
Chromatography: The reduced sample, containing the separated light and heavy chains, is injected onto a reversed-phase high-performance liquid chromatography (RP-HPLC) column for separation.
-
Mass Spectrometry: The separated chains are analyzed by mass spectrometry.
-
Data Analysis: The mass spectra of the light and heavy chains are deconvoluted to determine the mass of each chain and the number of drugs conjugated to each. This provides a more detailed picture of the drug distribution within the ADC molecule.[5]
Peptide Mapping for Conjugation Site and Impurity Identification
Peptide mapping is used to confirm the primary sequence, identify post-translational modifications, and pinpoint the exact locations of drug conjugation.
Workflow for ADC Peptide Mapping
Caption: Workflow for ADC peptide mapping analysis.
Protocol:
-
Sample Preparation: The ADC is denatured, reduced, and alkylated to unfold the protein and make it accessible to enzymatic digestion.
-
Digestion: A specific protease, such as trypsin, is used to cleave the ADC into smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by RP-HPLC and analyzed by tandem mass spectrometry (MS/MS). In MS/MS, peptides are fragmented to produce characteristic fragment ions that provide sequence information.
-
Data Analysis: The MS/MS data is searched against a protein sequence database to identify the peptides. The presence of a mass shift corresponding to the drug-linker moiety on a specific peptide confirms the site of conjugation.[3][5] This method can also be used to identify and quantify low-level impurities.
Conclusion
Mass spectrometry is a powerful and versatile platform for the detailed characterization of ADCs. A multi-level analytical approach, combining intact mass analysis, subunit analysis, and peptide mapping, is crucial for a comprehensive understanding of an ADC's purity and heterogeneity.[2] The data generated from these analyses are critical for ensuring product quality, consistency, and for supporting regulatory submissions. The continued advancements in mass spectrometry instrumentation and software are further enhancing the ability to characterize these complex and promising therapeutic agents.
References
- 1. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 2. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Added Value of Internal Fragments for Top-down Mass Spectrometry of Intact Monoclonal Antibodies and Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Integrity of MDTF-Conjugated Payloads: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent attachment of payloads such as fluorophores, small molecule drugs, or peptides to biomolecules is a cornerstone of modern biotechnology. Maleimide-dPEG®-Thiol-Fluorophore (MDTF) reagents are widely used for this purpose, leveraging the high reactivity and specificity of the maleimide (B117702) group towards sulfhydryl (thiol) groups found in cysteine residues. However, the stability of the resulting thioether bond is a critical parameter that directly impacts the integrity, efficacy, and safety of the final conjugate, particularly for in-vivo applications like antibody-drug conjugates (ADCs).
This guide provides an objective comparison of methods to confirm the integrity of MDTF-conjugated payloads, evaluates the stability of the maleimide linkage against next-generation alternatives, and offers detailed experimental protocols for characterization.
The Challenge: Instability of the Thiol-Maleimide Adduct
The reaction between a maleimide and a thiol proceeds via a Michael addition to form a succinimidyl thioether linkage.[1] While this reaction is efficient, the resulting conjugate is susceptible to two competing pathways under physiological conditions:
-
Retro-Michael Addition: This reversal of the conjugation reaction leads to deconjugation of the payload.[1] In a biological environment, the released maleimide-payload can then react with other available thiols, such as glutathione (B108866) or serum albumin, leading to off-target effects and reduced therapeutic efficacy.[1][2]
-
Succinimide (B58015) Ring Hydrolysis: The succinimide ring of the conjugate can undergo hydrolysis, opening the ring to form a succinamic acid thioether.[3][4] This ring-opened product is stable and no longer susceptible to the retro-Michael reaction, effectively "locking" the payload in place.[4][5]
The relative rates of these two reactions are crucial for the overall stability of the conjugate. Strategies to enhance stability often focus on accelerating the post-conjugation hydrolysis reaction.[2][5][6]
Analytical Techniques for Integrity Assessment
A robust analytical strategy is essential to characterize MDTF conjugates and confirm their integrity. A combination of techniques is often employed to gain a comprehensive understanding of the conjugate's properties, including the drug-to-antibody ratio (DAR), aggregation, and the amount of free payload.[7][8]
| Analytical Technique | Key Parameters Measured | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Average Drug-to-Antibody Ratio (DAR), drug load distribution.[9][10] | Excellent for resolving species with different drug loads under non-denaturing conditions.[9][11] | May require method development to achieve optimal separation. |
| Reversed-Phase HPLC (RP-HPLC) | Payload stability and release, quantification of light/heavy chain drug loads after reduction.[11][12] | High resolution for separating different conjugated species. | Denaturing conditions (low pH, organic solvent) alter protein structure.[11] |
| Size-Exclusion Chromatography (SEC) | Detection and quantification of aggregates or fragments.[9][12] | Simple and effective for assessing size variants. | Does not provide information on DAR or conjugation sites. |
| Mass Spectrometry (MS / LC-MS) | Precise molecular weight, confirmation of conjugation sites (peptide mapping), average DAR, quantification of free payload.[7][12][13] | Provides detailed structural information and high sensitivity for free payload detection.[13][14] | Can be complex; requires specialized instrumentation. |
| UV-Vis Spectrophotometry | Average DAR.[10][11] | Quick, simple, and requires standard laboratory equipment. | Provides an estimate of average DAR only, lacks information on distribution.[10] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantification of free payload, assessment of antigen binding.[11][13] | High sensitivity and specificity. | Can be complex to develop; may require specific reagents.[15] |
Performance Comparison: MDTF vs. Alternative Chemistries
Concerns about the stability of the traditional N-alkyl maleimide linkage in MDTF have driven the development of next-generation alternatives that form more stable conjugates.[1][16] These alternatives often feature modifications that either accelerate the stabilizing hydrolysis reaction or form an inherently irreversible bond.
| Linker Chemistry | Reaction Conditions | Typical Efficiency | Conjugate Stability & Key Features |
| N-Alkyl Maleimide (Standard MDTF) | pH 6.5-7.5, Room Temp, < 1 hr | >90% | Susceptible to retro-Michael addition. Stability is dependent on post-conjugation hydrolysis, which can be slow.[1][2] |
| N-Aryl Maleimide | pH 7.4, Room Temp, < 1 hr | >90% | Thio-succinimide ring undergoes substantially faster hydrolysis, leading to a more stable, ring-opened structure that prevents deconjugation.[16][17] |
| Vinyl Sulfone | pH 7-9, Room Temp, 2-4 hrs | >90% | Forms a stable, irreversible thioether bond not subject to retro-Michael addition.[1][16] |
| Thiol-yne (Click Chemistry) | Catalyst (e.g., phosphine), Room Temp, 1-4 hrs | >95% | Forms a highly stable and irreversible thioether linkage.[16] |
| 5-Hydroxy-pyrrolones (5HP2Os) | Physiological pH, Room Temp | High | Yields hydrolytically stable thiol conjugates with high resistance to thiol-exchange.[18] |
Experimental Protocols
Detailed and reproducible protocols are crucial for both creating and evaluating MDTF-conjugated payloads.
Protocol 1: General MDTF Conjugation Workflow
This protocol outlines the general steps for conjugating a thiol-containing protein (e.g., an antibody) with an MDTF reagent.
Methodology:
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[19][20] Buffers should be degassed to remove dissolved oxygen, which can promote disulfide bond formation.[19]
-
Disulfide Reduction (if necessary): For proteins where cysteines are present as disulfide bonds, a reducing agent is required. Add a 100-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[20][21] Avoid DTT as it contains a thiol group that will compete in the reaction.
-
MDTF Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the MDTF reagent in an anhydrous organic solvent such as DMSO or DMF.
-
Conjugation: Add the MDTF solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted MDTF reagent and byproducts using size-exclusion chromatography (gel filtration) or dialysis.[16][22]
-
Characterization: Analyze the purified conjugate using the techniques described in the table above (e.g., HIC, MS) to determine the degree of labeling (or DAR) and confirm the absence of aggregates (via SEC).[16]
Protocol 2: Assessing Conjugate Stability
This protocol provides a method for comparing the stability of different conjugates in the presence of a competing thiol, simulating in-vivo conditions that can lead to deconjugation.[1]
Methodology:
-
Preparation: Prepare solutions of the purified conjugates (e.g., standard MDTF conjugate vs. an N-Aryl Maleimide conjugate) at a concentration of 1 mg/mL in PBS.
-
Incubation: Add a high concentration of a competing thiol, such as glutathione (GSH), to a final concentration of 5 mM. This mimics the reducing environment in the bloodstream.
-
Time-Point Sampling: Incubate the mixture at 37°C.[22] At specified time points (e.g., 0, 1, 6, 24, 48, 96 hours), take an aliquot of the reaction mixture.[22]
-
Analysis: Immediately analyze the samples by RP-HPLC or LC-MS to quantify the amount of payload still conjugated to the protein versus the amount of free payload or payload that has transferred to the competing thiol.[22]
-
Data Comparison: Plot the percentage of intact conjugate remaining over time for each of the different linker chemistries to quantitatively compare their stability.
Conclusion
Confirming the integrity of MDTF-conjugated payloads is a critical step in the development of bioconjugates. The inherent potential for instability in the standard thiol-maleimide linkage necessitates a rigorous analytical approach combining chromatographic and mass spectrometric methods to ensure product quality, safety, and efficacy. While MDTF reagents are effective tools, the data clearly indicates that for applications requiring high in-vivo stability, such as ADCs, next-generation linkers like N-aryl maleimides or vinyl sulfones offer significant advantages by forming more robust and permanent linkages.[1][16] The choice of conjugation chemistry should therefore be carefully considered based on the specific stability requirements of the final application.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Corrosive Free Acids
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling corrosive free acids, referred to herein as "MDTF free acid," a placeholder for any acidic compound that poses significant health and safety risks. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure the integrity of your research.
Immediate Safety and Hazard Information
Corrosive acids can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Inhalation of vapors can be toxic, and ingestion is harmful.[1][4] It is crucial to handle these substances with the utmost care in a well-ventilated area, away from heat and incompatible materials.[1][4]
Hazard Classification Summary
| Hazard Statement | Classification | GHS Pictogram |
| Causes severe skin burns and eye damage.[1][2] | Skin Corrosion/Irritation, Category 1C; Serious Eye Damage/Eye Irritation, Category 1 | GHS05 (Corrosion) |
| Harmful if swallowed.[1][4] | Acute Toxicity (Oral), Category 4 | GHS07 (Exclamation Mark) |
| Toxic if inhaled.[1][4] | Acute Toxicity (Inhalation), Category 3 | GHS06 (Skull and Crossbones) |
| May cause respiratory irritation.[3] | Specific Target Organ Toxicity — Single Exposure, Category 3 | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical hazards. The following table outlines the mandatory PPE for handling corrosive free acids.
Required Personal Protective Equipment
| Body Part | Protection | Standard |
| Eyes/Face | Safety goggles and a face shield. | ANSI Z87.1 |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | EN 374 |
| Body | A flame-retardant, antistatic lab coat or chemical-resistant apron over long-sleeved clothing. | NFPA 2112 |
| Feet | Closed-toe, chemical-resistant shoes. | ASTM F2413 |
| Respiratory | A NIOSH-approved respirator with an appropriate acid gas cartridge if handling in an area without adequate ventilation or when aerosols may be generated. | NIOSH 42 CFR 84 |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and in good working order.
-
Confirm the availability of an appropriate spill kit.
-
Work within a certified chemical fume hood.
-
-
Handling:
-
Don all required PPE as specified in the table above.
-
Carefully open the container, avoiding splashes.
-
Use only compatible equipment for transferring the acid (e.g., glass, PTFE).
-
Dispense the required amount slowly and carefully.
-
Keep the container tightly closed when not in use.[4]
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the acid.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Emergency and Disposal Plans
First Aid and Emergency Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
In the event of a spill, evacuate the area and alert personnel. For small spills, use an acid neutralizer or absorbent material from a spill kit. For large spills, contact the institution's environmental health and safety department immediately.
Waste Disposal
All waste contaminated with the corrosive free acid must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, properly labeled, and sealed container.
-
Solid Waste: (e.g., contaminated gloves, paper towels) Collect in a separate, clearly labeled hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific procedures.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for safely handling a corrosive free acid in a laboratory setting.
Caption: Safe Handling Workflow for Corrosive Free Acids.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
